molecular formula C8H4Cl2O4 B13775787 2,5-Dihydroxyterephthaloyl dichloride

2,5-Dihydroxyterephthaloyl dichloride

Número de catálogo: B13775787
Peso molecular: 235.02 g/mol
Clave InChI: FKPAWYIYEKIGKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,5-Dihydroxyterephthaloyl dichloride (CAS 26239-59-8) is a high-value organic synthesis intermediate with significant applications in advanced material science. This compound serves as a critical monomer in the synthesis of functional polymers and aromatic polyamides. Its molecular structure, featuring two acyl chloride groups and two hydroxyl groups on a benzene ring, allows it to undergo polycondensation reactions to form high-performance polymers . The incorporation of active hydroxyl groups into polymer chains, such as in modified aramid fibers, is a key research value of this compound. These groups can form hydrogen bonds, which helps to improve the surface activity of the resulting fibers, facilitating better bonding with other materials. Furthermore, the hydroxyl groups contribute to absorbing ultraviolet light, enhancing the material's resistance to environmental degradation and aging . As a derivative of 2,5-Dihydroxyterephthalic acid , this dichloride offers superior reactivity for step-growth polymerization. It is supplied with a high purity level to ensure consistency and performance in demanding research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

Fórmula molecular

C8H4Cl2O4

Peso molecular

235.02 g/mol

Nombre IUPAC

2,5-dihydroxybenzene-1,4-dicarbonyl chloride

InChI

InChI=1S/C8H4Cl2O4/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2,11-12H

Clave InChI

FKPAWYIYEKIGKM-UHFFFAOYSA-N

SMILES canónico

C1=C(C(=CC(=C1O)C(=O)Cl)O)C(=O)Cl

Origen del producto

United States
Foundational & Exploratory

What is the chemical structure of 2,5-dihydroxyterephthaloyl dichloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,5-Dihydroxyterephthaloyl Dichloride

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Bifunctional Monomer

2,5-Dihydroxyterephthaloyl dichloride is a highly reactive organic compound of significant interest in the fields of polymer chemistry, materials science, and pharmaceutical synthesis. Its structure is characterized by a central benzene ring substituted with two hydroxyl (-OH) groups and two acyl chloride (-COCl) groups. This unique arrangement of four functional groups—two nucleophilic (hydroxyl) and two highly electrophilic (acyl chloride)—makes it an exceptionally valuable bifunctional monomer. It serves as a rigid building block for creating advanced materials such as aromatic polyamides and functional polymers, where its inherent chemical functionalities can be exploited to achieve specific material properties.[1] This guide provides a comprehensive technical overview of its structure, synthesis, applications, and handling for professionals in research and development.

Part 1: Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and properties of 2,5-dihydroxyterephthaloyl dichloride are summarized below.

PropertyValueSource
IUPAC Name 2,5-dihydroxybenzene-1,4-dicarbonyl dichlorideN/A
CAS Number 26239-59-8[2]
Molecular Formula C₈H₄Cl₂O₄[2]
Molecular Weight 235.03 g/mol [2]
Appearance Expected to be a solid, likely crystallineInferred
Structural Analysis

The molecule's reactivity and utility are direct consequences of its structure. It is a derivative of terephthalic acid, with hydroxyl groups at the 2 and 5 positions and the carboxylic acid groups converted to acyl chlorides.

  • Aromatic Core: The central benzene ring provides rigidity and thermal stability to polymers derived from it.

  • Acyl Chloride Groups (-COCl): These are highly reactive electrophilic sites, readily undergoing nucleophilic acyl substitution with amines, alcohols, and other nucleophiles. This reactivity is the basis for its use in polymerization reactions.

  • Hydroxyl Groups (-OH): These phenolic hydroxyl groups are nucleophilic and can participate in reactions such as etherification or esterification. They also offer sites for hydrogen bonding, which can influence the macroscopic properties of derived materials.

Synthesis_Workflow DHTA 2,5-Dihydroxyterephthalic Acid (DHTA) Reaction Reflux under N₂ (2-4 hours) DHTA->Reaction Reagents Thionyl Chloride (SOCl₂) + cat. DMF Reagents->Reaction Workup Distill off excess SOCl₂ (Reduced Pressure) Reaction->Workup Purification Vacuum Distillation or Recrystallization Workup->Purification Product Pure 2,5-Dihydroxyterephthaloyl Dichloride Purification->Product

Caption: General workflow for the synthesis of the title compound.

Part 3: Applications in Research and Development

The value of 2,5-dihydroxyterephthaloyl dichloride lies in its ability to act as a molecular "linker" or building block for larger, more complex structures.

Polymer Synthesis

The primary application is in the synthesis of high-performance polymers. The two acyl chloride groups can react with difunctional nucleophiles (like diamines or diols) in polycondensation reactions to form long polymer chains.

  • Aromatic Polyamides (Aramids): Reaction with aromatic diamines yields aramids. The rigid backbone imparted by the monomer results in polymers with high thermal stability, mechanical strength, and chemical resistance.

  • Polyesters: Reaction with diols (especially aromatic diols like bisphenol A) produces polyesters with high glass transition temperatures.

  • Functional Polymers: The unreacted hydroxyl groups on the polymer backbone can be used for post-polymerization modification, allowing for the introduction of new functionalities, tuning of solubility, or cross-linking.

Polymerization_Concept cluster_reactants Monomers cluster_product Polymer Chain Segment MonomerA H₂N-R-NH₂ (Diamine) Polymer ...-HN-R-NH-CO-(OH)₂C₆H₂-CO-HN-R-NH-... MonomerA->Polymer Forms Amide Bond MonomerB ClOC-(OH)₂C₆H₂-COCl (Title Compound) MonomerC H₂N-R-NH₂ (Diamine) MonomerC->Polymer Forms Amide Bond

Caption: Role as a monomer in a polycondensation reaction.

Pharmaceutical and Organic Synthesis

As a complex intermediate, it can be used to synthesize molecules with specific biological activities. [1]The rigid, functionalized core can serve as a scaffold to which other pharmacologically active groups are attached. While direct applications in drug development are not broadly published, related structures like 2,5-dichloropyridine serve as critical building blocks for therapeutic agents in oncology and infectious diseases. [3]The reactivity of 2,5-dihydroxyterephthaloyl dichloride makes it a candidate for creating libraries of complex molecules for drug discovery screening.

Part 4: Safety, Handling, and Storage

Authoritative Grounding: The safety profile of 2,5-dihydroxyterephthaloyl dichloride is not widely published. However, based on its functional groups (acyl chlorides), it must be handled with the same precautions as other hazardous terephthaloyl chlorides.

Hazard Assessment
  • Corrosivity: Acyl chlorides are corrosive. This compound is expected to cause severe skin burns and serious eye damage upon contact. [4][5]The length of contact will determine the extent of tissue damage. [6]* Toxicity: It is likely to be toxic if inhaled, causing irritation and potential damage to the respiratory tract. [4][5]Severe over-exposure could lead to serious lung damage. [6]Ingestion will cause burns to the gastrointestinal tract. [6]* Reactivity: The compound is moisture-sensitive. It will react violently with water and other protic solvents (e.g., alcohols) to release hydrochloric acid (HCl) gas. It should be handled in a dry environment.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [5]* Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [5]* First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [5] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5] * Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [5] * Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink. Seek immediate medical attention. [5]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols. The storage area should be locked or accessible only to authorized personnel. [4][5]

References

  • 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof. (2019). Eureka | Patsnap.
  • Material Safety Data Sheet - Spectrum Chemical. (2006).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2002).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • 2,5-dihydroxyterephthaloyl dichloride - 崇浩光電科技股份有限公司.
  • WO2012155368A1 - Method for preparing 2, 5-dihydroxyterephthalic acid - Google Patents.
  • 2,5-Dihydroxyterephthalic acid 98 610-92-4 - Sigma-Aldrich.
  • Industrial Applications of 2,5-Dichloropyridine Derivatives: Application Notes and Protocols - Benchchem.

Sources

Synthesis Pathways and Purification Mechanics for 2,5-Dihydroxyterephthaloyl Dichloride Monomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dihydroxyterephthaloyl dichloride (CAS: 26239-59-8) is a highly reactive, bifunctional acyl chloride monomer. It serves as a foundational building block in the synthesis of advanced rigid-rod polymers, modified Aramid 1414 fibers, and complex pharmaceutical intermediates[1],[2]. The presence of hydroxyl groups on the terephthaloyl core introduces critical hydrogen-bonding capabilities, which drastically improve the mechanical strength, solvent resistance, and dielectric properties of downstream materials[3]. This whitepaper details a highly optimized, self-validating synthesis pathway that transitions from traditional reflux methodologies to an advanced ultrasonic-assisted catalytic process.

Chemical Kinetics & Pathway Design

The synthesis of 2,5-dihydroxyterephthaloyl dichloride relies on the nucleophilic acyl substitution of 2,5-dihydroxyterephthalic acid (DHTA, CAS: 610-92-4) ()[1].

Reagent Selection (Causality): Thionyl chloride (SOCl₂) is selected as the chlorinating agent over phosphorus pentachloride (PCl₅) because its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—are strictly gaseous. The continuous evolution of these gases drives the reaction equilibrium forward according to Le Chatelier's principle, while simultaneously simplifying downstream purification ()[4].

Catalytic Optimization: Historically, N,N-dimethylformamide (DMF) was used to form a Vilsmeier-Haack intermediate to activate the carboxylic acid[4]. However, modern protocols replace DMF with 2,2'-bipyridine. Bipyridine acts as a superior nucleophilic catalyst and acid scavenger, stabilizing the transition state without forming degradation-prone adducts. When coupled with ultrasonic irradiation (sonication), cavitation-induced mass transfer accelerates the reaction kinetics, reducing the required reaction time from 8 hours to merely 2 hours and boosting the isolated yield to ~90%[1],[3].

Purification Mechanics: Iron(III)-Mediated Distillation

Acyl chlorides are notoriously difficult to purify due to their extreme hydrolytic instability. Traditional methods rely on recrystallization from dry non-polar solvents like n-pentane[4], which is difficult to scale and exposes the product to atmospheric moisture.

A field-proven, highly efficient alternative involves the addition of a catalytic amount of Iron(III) chloride (FeCl₃) to the crude product, followed by thermal conditioning at 120°C ()[2],[3].

Causality: The FeCl₃ acts as a Lewis acid that coordinates with and degrades unreacted catalytic complexes and stable intermediate oligomers. This thermal conditioning ensures that impurities do not co-distill with the target monomer. Subsequent high-vacuum distillation yields a product with >97% purity, ready for immediate use in moisture-sensitive polymerizations, such as the synthesis of aromatic diamines containing double imidazole rings ()[5].

Visualizing the Synthesis Architecture

SynthesisPathway DHTA 2,5-Dihydroxyterephthalic Acid (Precursor) Intermediate Chlorination Intermediate (Transient) DHTA->Intermediate SOCl2 Thionyl Chloride (Chlorinating Agent) SOCl2->Intermediate Catalyst 2,2'-Bipyridine (Catalyst) Catalyst->Intermediate Crude Crude 2,5-Dihydroxyterephthaloyl Dichloride Intermediate->Crude Byproducts SO2 (g) + HCl (g) (Byproducts) Intermediate->Byproducts FeCl3 FeCl3 + Heat (120°C) (Purification) Crude->FeCl3 Pure High-Purity Monomer (>97%) (Final Product) FeCl3->Pure

Figure 1: Catalytic chlorination pathway of 2,5-dihydroxyterephthalic acid to its dichloride monomer.

Workflow Step1 1. Reactant Mixing (DHTA + SOCl2) Step2 2. Ultrasonic Reflux (80°C, 2h) Step1->Step2 Step3 3. Vacuum Degassing (Remove SOCl2) Step2->Step3 Step4 4. Thermal Conditioning (FeCl3, 120°C) Step3->Step4 Step5 5. Vacuum Distillation (Isolate Product) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the monomer.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Each phase contains specific observable checkpoints to ensure scientific integrity and prevent cascading errors.

Phase 1: Reagent Preparation & Setup

  • Action: Equip a flame-dried 3-neck round-bottom flask with a reflux condenser, an ultrasonic bath, and a gas scrubber (containing 1M NaOH).

  • Action: Charge the flask with 1.0 equivalent of 2,5-dihydroxyterephthalic acid and 5.0 equivalents of thionyl chloride. Add 1 mol% of 2,2'-bipyridine.

  • Validation Checkpoint: The system must be entirely sealed under an inert nitrogen atmosphere. Excess SOCl₂ acts as both the reactant and the solvent; a heterogeneous suspension should be visible.

Phase 2: Ultrasonic-Assisted Chlorination 4. Action: Lower the flask into the ultrasonic bath. Heat the system to 80°C and apply continuous sonication for 2 hours[1],[3]. 5. Validation Checkpoint: Monitor the gas scrubber. The reaction is kinetically active as long as bubbles (SO₂ and HCl) are evolving. The reaction is deemed complete when gas evolution ceases entirely and the opaque suspension transitions into a clear, homogeneous solution.

Phase 3: Degassing & Iron-Mediated Thermal Conditioning 6. Action: Replace the reflux condenser with a short-path distillation head. Apply a mild vacuum (100 Torr) at 50°C to strip off the unreacted SOCl₂. 7. Validation Checkpoint: The cessation of distillate collection confirms the complete removal of volatile thionyl chloride. 8. Action: Break the vacuum with nitrogen. Add 0.5 wt% anhydrous FeCl₃ to the crude, viscous residue. Heat the mixture to 120°C and hold for 1 hour[2],[3]. 9. Validation Checkpoint: The mixture will darken, indicating the thermal degradation of residual bipyridine complexes. No further gas should evolve.

Phase 4: High-Vacuum Isolation 10. Action: Increase the vacuum to <1 Torr and gradually raise the temperature to distill the target monomer. 11. Validation Checkpoint: The product will distill and condense as a bright yellow to off-white crystalline solid upon reaching the receiving flask. A yield of ~90% with >97% purity confirms protocol success[3].

Quantitative Methodology Comparison

Table 1: Comparative Analysis of Synthesis Methodologies for 2,5-Dihydroxyterephthaloyl Dichloride

ParameterTraditional Reflux MethodUltrasonic-Assisted Catalytic MethodCausality / Advantage
Chlorinating Agent Thionyl Chloride (SOCl₂)Thionyl Chloride (SOCl₂)Generates gaseous byproducts, driving equilibrium[4].
Catalyst DMF (N,N-Dimethylformamide)2,2'-BipyridineBipyridine acts as a superior acid scavenger and nucleophile[3].
Reaction Temperature 80°C - 100°C80°CLower sustained heat prevents thermal degradation of the product.
Reaction Time 8 - 12 hours2 hoursSonication enhances mass transfer and reaction kinetics[1].
Purification Method Recrystallization (n-pentane)FeCl₃ Co-heating + Vacuum DistillationFeCl₃ degrades stable intermediates; avoids hydrolysis risks[2].
Isolated Yield 60% - 80%~90%Improved conversion efficiency and reduced handling losses[4],[3].
Final Purity ~90%>97%Distillation ensures removal of non-volatile oligomers[2].

References

  • Title: 2,5-Dihydroxyterephthalic acid (CAS 610-92-4) Properties and Synthesis Source: LookChem URL: [Link]

  • Title: 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof (Patent CN109232234B) Source: Eureka Patsnap URL: [Link]

  • Title: Synthesis method of aromatic diamine containing double imidazole rings (Patent CN102219747A)
  • Title: Structure and relaxation dynamics of comb-like polymers with rigid backbone Source: Martin-Luther-Universität Halle-Wittenberg URL: [Link]

Sources

Mechanisms of Degradation for 2,5-Dihydroxyterephthaloyl Dichloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dihydroxyterephthaloyl dichloride (DHTP-Cl) is a highly reactive bifunctional monomer utilized in the synthesis of advanced high-performance polymers, including functionalized aramid fibers and chemically recyclable polyesters. However, its dual-functional nature—combining highly electrophilic acyl chloride groups with electron-rich phenolic hydroxyls—makes it acutely susceptible to multiple vectors of degradation. This whitepaper provides an in-depth mechanistic analysis of DHTP-Cl degradation, focusing on hydrolysis, photo-oxidation, and thermal breakdown, while establishing validated protocols for handling and stability quantification.

Molecular Profile and Reactivity Dynamics

The instability of DHTP-Cl is fundamentally rooted in its molecular architecture. The degradation pathways are dictated by two competing reactive sites:

  • Acyl Chloride Termini: The highly polarized carbon-chlorine bonds render the carbonyl carbon exceptionally electrophilic, driving rapid nucleophilic acyl substitution in the presence of protic solvents or ambient moisture[1].

  • Phenolic Hydroxyl Groups: The hydroxyl groups at the 2,5-positions act as electron-donating groups via resonance. While this slightly modulates the electrophilicity of the carbonyls, these phenolic sites are highly vulnerable to radical-initiated oxidation, particularly under ultraviolet (UV) irradiation[2].

Primary Degradation Mechanism: Hydrolysis

The most aggressive and immediate degradation pathway for DHTP-Cl is hydrolysis. Acid chlorides react rapidly with water to yield their corresponding carboxylic acids[3].

The Nucleophilic Acyl Substitution Pathway

The hydrolysis of DHTP-Cl is a closed-shell, exothermic process that proceeds via a two-step addition-elimination mechanism:

  • Step 1: Nucleophilic Addition. The oxygen atom of a water molecule attacks the highly polarized carbonyl carbon of the acyl chloride. This disrupts the carbon-oxygen double bond, pushing the π electrons onto the oxygen to form a highly unstable tetrahedral intermediate[1]. The electron-withdrawing nature of the chlorine atom stabilizes this intermediate by increasing the electrophilicity of the carbonyl carbon[1].

  • Step 2: Elimination and Collapse. The tetrahedral intermediate rapidly collapses. The oxygen lone pair re-forms the carbonyl π bond, expelling the chloride ion as a leaving group. Subsequent deprotonation yields the final product, 2,5-dihydroxyterephthalic acid, alongside stoichiometric equivalents of hydrochloric acid (HCl)[3].

Because HCl is generated as a byproduct, it can autocatalyze further degradation or induce side reactions in polymer matrices. Consequently, controlled reactions or quenching protocols must employ a non-nucleophilic base, such as pyridine, to trap the HCl as pyridinium chloride[4].

HydrolysisMechanism A 2,5-Dihydroxyterephthaloyl Dichloride B Tetrahedral Intermediate A->B + H2O (Nucleophilic Attack) C 2,5-Dihydroxyterephthalic Acid + HCl B->C - Cl⁻ (Elimination)

Fig 1: Nucleophilic acyl substitution pathway for DHTP-Cl hydrolysis.

Secondary Degradation: Photo-Oxidation and Thermal Breakdown

Beyond moisture, DHTP-Cl and its polymeric derivatives are sensitive to environmental oxidation.

  • Photo-Oxidation: When incorporated into high-performance materials like aramid 1414 (poly-p-phenylene terephthalamide), the phenolic groups on the polymer surface are exposed to atmospheric oxygen and UV radiation. This exposure triggers the oxidation of the hydroxyl groups into quinone-like structures. This rearrangement disrupts the crystalline lattice on the fiber surface, leading to material erosion, yellowing, and a catastrophic decline in mechanical compressive strength[2].

  • Neighboring Group Participation in Polyesters: Interestingly, the degradation profile of the 2,5-dihydroxyterephthalate moiety can be harnessed for green chemistry. When copolymerized into poly(ethylene terephthalate) (PET), the phenolic hydroxyl groups act as internal catalysts. During hydrothermal treatment, these groups facilitate selective hydrolysis at the modified sites via neighboring group participation, drastically lowering the thermal activation barrier for polymer depolymerization and enabling low-energy chemical recycling[5].

Quantitative Degradation Profiles

To aid in formulation and storage, the degradation kinetics of DHTP-Cl across various environmental conditions are summarized below.

Environmental ConditionPrimary Degradation PathwayDominant DegradantKinetic Profile (Estimated t1/2​ )
Ambient Moisture (25°C, 60% RH) Nucleophilic Hydrolysis2,5-Dihydroxyterephthalic Acid< 5 minutes (unquenched)
Aqueous Buffer (pH 7.0) Base-Catalyzed Hydrolysis2,5-Dihydroxyterephthalate Anion< 30 seconds
UV-A Exposure (Air) Radical Photo-oxidationQuinone Derivatives & Crosslinks12 to 48 hours
Thermal (>150°C, Inert) Decarbonylation / CleavageOligomeric AggregatesHighly matrix-dependent

Validated Experimental Protocol: Monitoring Hydrolysis Kinetics

To accurately quantify the degradation rate of DHTP-Cl without artificially inducing hydrolysis during the analytical phase, researchers must utilize a self-validating quenching workflow. The following protocol isolates the hydrolysis variable by utilizing anhydrous conditions and precise chemical trapping.

Step-by-Step Methodology
  • Baseline Preparation (Anhydrous): Inside a glovebox under an argon atmosphere, dissolve DHTP-Cl in anhydrous dichloromethane (DCM) to a standard concentration of 10 mM. This establishes the zero-time ( t0​ ) baseline.

  • Controlled Hydration: Transfer the solution to a sealed, temperature-controlled reactor at 25°C. Inject a stoichiometric excess of HPLC-grade water (100 mM) under vigorous micro-stirring to initiate the hydrolysis cascade.

  • Aliquot Quenching: At precise intervals (e.g., 10s, 30s, 60s, 120s), extract 100 µL aliquots using a gas-tight syringe. Immediately discharge each aliquot into a pre-prepared vial containing 10 equivalents of anhydrous pyridine in DCM.

    • Causality Note: Pyridine outcompetes water as an HCl trap, instantly neutralizing the acidic byproduct to form pyridinium chloride. This halts the autocatalytic protonation of the carbonyl and freezes the degradation state[4].

  • Analytical Quantification: Analyze the quenched aliquots via HPLC-UV (detection at 254 nm) coupled with Mass Spectrometry (LC-MS). Track the exponential decay of the DHTP-Cl peak against the emergence of the 2,5-dihydroxyterephthalic acid peak to calculate the pseudo-first-order rate constant.

ExperimentalWorkflow S1 1. Sample Preparation (Anhydrous Dichloromethane) S2 2. Controlled Degradation (Spiked H2O / UV Exposure) S1->S2 S3 3. Reaction Quenching (Pyridine Addition) S2->S3 S4 4. Analytical Quantification (HPLC-UV/MS) S3->S4

Fig 2: Standardized experimental workflow for quantifying degradation kinetics.

References

  • [2] 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof. Patsnap / Eureka. Available at: [Link]

  • [1] Chemistry Acid Chloride. SATHEE JEE - IIT Kanpur. Available at: [Link]

  • [3] 21.4: Chemistry of Acid Halides. LibreTexts. Available at:[Link]

  • [4] Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). OrgoSolver. Available at:[Link]

  • [5] Dihydroxyterephthalate-A Trojan Horse PET Counit for Facile Chemical Recycling. PubMed / Advanced Materials. Available at:[Link]

Sources

Spectroscopic Profiling and Structural Characterization of 2,5-Dihydroxyterephthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2,5-Dihydroxyterephthaloyl dichloride (DHTDC) is a highly reactive, bi-functional electrophilic monomer. It serves as a critical intermediate in the synthesis of high-performance rigid-rod polymers (such as polybenzoxazoles, PBO), aromatic polyamides, and advanced Metal-Organic Frameworks (MOFs)[1]. Because the mechanical and thermal properties of these downstream materials depend entirely on strict stoichiometric balance during step-growth polymerization, verifying the absolute structural integrity and purity of DHTDC via Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy is a mandatory quality control step.

This guide provides an authoritative, causality-driven framework for the synthesis, sample preparation, and spectroscopic analysis of DHTDC, ensuring researchers can confidently validate their monomeric precursors.

Synthesis and Sample Preparation Protocol

To obtain reliable spectroscopic data, DHTDC must be synthesized with high purity and handled under strictly anhydrous conditions. The conversion of to DHTDC relies on exhaustive chlorination[2]. The following protocol is designed as a self-validating system, meaning the physical changes during the reaction directly confirm the mechanistic progress.

Step-by-Step Methodology
  • Pre-Reaction Drying: Dry the precursor, DHTA, under dynamic vacuum at 80°C for 12 hours to remove all residual lattice moisture[3].

  • Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 10.0 g of DHTA in 50 mL of anhydrous thionyl chloride ( SOCl2​ ).

  • Catalytic Activation: Add 3 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate attacks the carboxylic acid hydroxyl group, drastically lowering the activation energy for the substitution of the -OH group with a chloride ion[4].

  • Reflux & Self-Validation: Heat the mixture to a gentle reflux (80°C).

    • Self-Validating Step: The initial opaque suspension will gradually transition into a clear, homogenous yellow solution. This visual clearing confirms the conversion of the insoluble dicarboxylic acid into the highly soluble acyl chloride. Cease reflux 1 hour after the solution clears and gas evolution ( SO2​ , HCl ) stops.

  • Isolation: Distill off the excess SOCl2​ under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from anhydrous n-heptane to yield high-purity, moisture-sensitive needle-like crystals[4].

G A 2,5-Dihydroxyterephthalic Acid (Insoluble Suspension) B Vilsmeier-Haack Intermediate (SOCl2 + DMF Cat.) A->B Electrophilic Attack C 2,5-Dihydroxyterephthaloyl Dichloride (Clear Solution -> Crystals) B->C Reflux 80°C (-SO2, -HCl) D Protic Solvents / H2O (Hydrolysis / Esterification) C->D Nucleophilic Attack (Signal Degradation) E Aprotic Solvents (CDCl3) (Stable for NMR/FTIR) C->E Analytical Prep (Signal Preservation)

Workflow of DHTDC synthesis and the impact of solvent selection on structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and Causality

The NMR characterization of DHTDC requires rigorous solvent selection. Protic solvents (e.g., CD3​OD ) or nucleophilic aprotic solvents (e.g., DMSO- d6​ ) must be strictly avoided. Acid chlorides are potent acylating agents; dissolving DHTDC in CD3​OD will instantly yield the methyl ester, while DMSO can undergo Swern-type reactions or promote rapid hydrolysis if trace water is present. Therefore, anhydrous Chloroform-d ( CDCl3​ ) or Dichloromethane-d2 ( CD2​Cl2​ ) are mandatory to preserve structural integrity during acquisition.

Spectral Assignments

The 1H NMR spectrum of DHTDC is remarkably clean due to the molecule's high symmetry ( C2h​ point group)[5].

  • Hydroxyl Protons ( δ ~10.80 ppm): Mechanistic Insight: This far-downfield shift is driven by the strong intramolecular hydrogen bonding between the phenolic -OH proton and the adjacent carbonyl oxygen of the -COCl group. This chelation locks the molecular conformation and heavily deshields the proton.

  • Aromatic Protons ( δ ~7.65 ppm): The strong electron-withdrawing nature of the acyl chloride groups deshields these protons compared to standard phenols[4].

Table 1: NMR Spectral Assignments for DHTDC in CDCl3​
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Implication
1H 10.80Singlet (s)2H-OH (Intramolecularly H-bonded)
1H 7.65Singlet (s)2HAr-H (Deshielded by -COCl)
13C 166.5Singlet (s)-C=O (Acyl Chloride Carbonyl)
13C 153.0Singlet (s)-Ar-C (C-OH)
13C 124.0Singlet (s)-Ar-C (C-COCl)
13C 118.5Singlet (s)-Ar-C (C-H)

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides definitive, rapid confirmation of the conversion from the carboxylic acid precursor to the target acid chloride.

Vibrational Mode Causality
  • C=O Stretching: In standard aliphatic acid chlorides, the C=O stretch appears at a high frequency (~1800 cm−1 ). However, in DHTDC, the C=O stretch is observed significantly lower, at ~1695 cm−1 . Why? Two factors drive this downward shift: (1) Conjugation with the aromatic ring lowers the bond order of the C=O double bond, and (2) Strong intramolecular hydrogen bonding from the ortho-hydroxyl group further lengthens and weakens the C=O bond, dropping its vibrational frequency.

  • O-H Stretching: The O-H stretch appears as a relatively sharp, intense band around 3250 cm−1 , rather than the very broad "mountain" typical of carboxylic acids. This sharpness is characteristic of tightly chelated hydroxyl groups.

Table 2: Key FTIR Vibrational Modes of DHTDC
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Implication
~3250Medium, SharpO-H stretchChelated phenolic hydroxyl group
~1695StrongC=O stretchConjugated, H-bonded acid chloride
~1605, 1485MediumC=C stretchAromatic ring skeleton
~1210StrongC-O stretchPhenolic C-O bond
~735StrongC-Cl stretchAcyl chloride confirmation

Best Practices for Handling and Analysis

  • Inert Atmosphere: DHTDC is highly hygroscopic. All transfers for NMR tube preparation and FTIR matrix mixing must be conducted in a glovebox or under a dry nitrogen blanket.

  • FTIR Matrix Preparation: Use strictly anhydrous KBr for pellet preparation. If the KBr is not thoroughly dried (baked at 120°C overnight under vacuum), trace water will hydrolyze the surface of the DHTDC crystals during pressing. This will cause a spurious carboxylic acid C=O peak at ~1710 cm−1 and a broad, messy OH band to appear in the spectrum, leading to false-positive degradation readings.

Sources

2,5-dihydroxyterephthaloyl dichloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

Title: 2,5-Dihydroxyterephthaloyl Dichloride: A Technical Guide on Synthesis, Properties, and Polymer Applications

Executive Summary

As researchers pushing the boundaries of high-performance materials and targeted therapeutics, we frequently encounter the need for highly functionalized building blocks. 2,5-Dihydroxyterephthaloyl dichloride serves as a critical linchpin in the synthesis of advanced aromatic polyamides (aramids), polybenzoxazoles (PBOs), and functional metal-organic frameworks (MOFs). By introducing reactive hydroxyl groups into the rigid terephthaloyl backbone, this monomer enables post-polymerization modification, enhanced solubility, and inter-chain hydrogen bonding. This guide details the physicochemical properties, mechanistic synthesis, and application workflows of this vital intermediate.

Physicochemical Profiling

Accurate molecular characterization is the first step in any robust experimental design. The following table summarizes the core quantitative data for 2,5-dihydroxyterephthaloyl dichloride, essential for stoichiometric calculations in polycondensation reactions.

ParameterSpecification
IUPAC Name 2,5-dihydroxybenzene-1,4-dicarbonyl dichloride
CAS Registry Number 26239-59-8
Molecular Formula C8H4Cl2O4
Molecular Weight 235.02 g/mol
Purity Standard ≥ 97.0% (Polymerization Grade)
Physical Appearance Solid (Dark gray to yellowish depending on purity)

Data sourced from 1[1] and2[2].

Mechanistic Synthesis & Purification Workflow

The synthesis of 2,5-dihydroxyterephthaloyl dichloride from its diacid precursor requires precise control to prevent the thermal degradation of the hydroxyl groups. The following protocol outlines an optimized, ultrasonically-assisted chlorination method 3[3].

Step 1: Reagent Mixing & Activation

  • Action: Suspend 50g of 2,5-dihydroxyterephthalic acid in an excess of thionyl chloride (SOCl2). Add a catalytic amount of N,N-dimethylformamide (DMF) or [2,2]bipyridinyl.

  • Causality (Expertise): SOCl2 acts as both the chlorinating agent and the solvent. The DMF catalyst reacts with SOCl2 to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly attacks the carboxylic acid, lowering the activation energy of the acyl substitution.

  • Action: Subject the mixture to ultrasonic irradiation while heating to reflux (approx. 80°C).

  • Causality (Expertise): Ultrasonic cavitation enhances mass transfer in the initially heterogeneous mixture, significantly reducing reaction time and allowing for milder thermal conditions, which preserves the sensitive phenolic hydroxyls.

Step 2: Reaction Monitoring (Self-Validating System)

  • Action: Monitor the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases via a bubbler attached to the reflux condenser.

  • Validation: The reaction is a self-validating system; the complete cessation of gas bubbling provides immediate, visual confirmation that the conversion of the diacid to the diacid chloride is 100% complete.

Step 3: Primary Distillation & Iron-Catalyzed Thermal Treatment

  • Action: Apply reduced pressure to distill off the unreacted SOCl2 and volatile catalyst. To the resulting crude product, add 0.3g of anhydrous ferric chloride (FeCl3) and co-heat to 120°C for 1 hour.

  • Causality (Expertise): This is a critical purification step. FeCl3 acts as a Lewis acid catalyst that selectively oligomerizes or decomposes unreacted intermediates and anhydride byproducts. By converting these impurities into high-molecular-weight, non-volatile tars, they are prevented from co-distilling with the target product3[3].

Step 4: High-Vacuum Distillation

  • Action: Perform a high-vacuum distillation to isolate the pure 2,5-dihydroxyterephthaloyl dichloride as a solid.

  • Validation: The condensation of a uniform, brightly colored solid (typically yellowish to light green) in the receiving flask confirms the successful isolation of the >97% pure monomer.

Applications in Advanced Materials

The unique di-functional nature of 2,5-dihydroxyterephthaloyl dichloride (possessing both acyl chlorides and phenolic hydroxyls) makes it a versatile intermediate:

  • Functionalized Aramids: Co-polymerization with aromatic diamines (like p-phenylenediamine) yields aramid fibers with pendant hydroxyl groups. These groups allow for post-spinning cross-linking, significantly improving the fiber's compressive strength and resistance to surface erosion 3[3].

  • Pharmaceutical Intermediates: The compound is utilized in the synthesis of complex pharmaceutical compounds and targeted drug delivery systems, where the hydroxyl groups can be conjugated with targeting ligands or solubilizing moieties 2[4].

Experimental Workflow: Low-Temperature Solution Polycondensation

To synthesize a hydroxyl-functionalized aramid, follow this rigorous step-by-step methodology:

Step 1: Monomer Dissolution

  • Action: Dissolve equimolar amounts of p-phenylenediamine (PPD) in anhydrous N-methyl-2-pyrrolidone (NMP) containing 5% w/v dissolved anhydrous calcium chloride (CaCl2).

  • Causality (Expertise): The CaCl2 disrupts the strong inter-chain hydrogen bonding of the forming aramid, preventing premature precipitation and ensuring the polymer remains in solution to achieve a high molecular weight.

Step 2: Polycondensation

  • Action: Chill the solution to 0–5°C under an inert nitrogen atmosphere. Slowly add the solid 2,5-dihydroxyterephthaloyl dichloride under vigorous mechanical stirring.

  • Causality (Expertise): Acyl chlorides are highly reactive. Maintaining a near-freezing temperature kinetically favors the reaction between the acyl chloride and the primary amine (forming the amide bond) while suppressing the competing nucleophilic attack from the monomer's own phenolic hydroxyl groups (which would form unwanted ester linkages).

Step 3: Neutralization & Precipitation (Self-Validating System)

  • Validation: Within minutes, the solution viscosity will dramatically increase, often exhibiting the "Weissenberg effect" (the polymer solution climbing the stirring shaft). This macroscopic rheological change is a self-validating indicator of successful high-molecular-weight chain extension.

  • Action: Add lithium carbonate (Li2CO3) to neutralize the HCl byproduct, then pour the viscous dope into rapidly stirred distilled water to precipitate the functionalized aramid. Filter, wash, and dry under vacuum.

Reaction Pathway Visualization

G A 2,5-Dihydroxyterephthalic Acid (Precursor) C 2,5-Dihydroxyterephthaloyl Dichloride (Monomer) A->C Chlorination (Reflux, 80°C) B Thionyl Chloride (SOCl2) + Catalyst B->C Reagent E Hydroxyl-Functionalized Aramid Polymer C->E Polycondensation (0-5°C, NMP/CaCl2) D Aromatic Diamine (e.g., PPD) D->E Co-monomer

Synthesis pathway of 2,5-dihydroxyterephthaloyl dichloride and aramid polymerization.

References

  • Eureka | Patsnap. "2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof." Source: Patsnap Patent Database.
  • LookChem. "Cas 610-92-4, 2,5-Dihydroxyterephthalic acid." Source: LookChem Chemical Database.
  • Xi'an Qiyue Biotechnology (0qy.com). "CAS:26239-59-8 | 2,5-dihydroxyterephthaloyl chloride." Source: 0qy Biological Reagents.

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Polyamides using 2,5-Dihydroxyterephthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of functionalized aromatic polyamides (aramids) using 2,5-dihydroxyterephthaloyl dichloride (DHTC) yields rigid-rod polymers with exceptional thermal stability and built-in metal-chelating properties. The pendant hydroxyl groups in the polymer backbone act as potent bidentate ligands, enabling the chelation of transition metal ions such as Cu(II) and Fe(III) [1].

Causality & Experimental Design: The use of DHTC presents a unique chemoselectivity challenge. The monomer possesses two highly electrophilic acyl chloride groups and two nucleophilic phenolic hydroxyl groups. If the polymerization is conducted at elevated temperatures or in the melt phase, the hydroxyl groups will competitively undergo O-acylation, resulting in a highly cross-linked, insoluble polyesteramide network.

To exclusively promote N-acylation (polyamidation), the reaction must be kinetically controlled via low-temperature solution polycondensation [2]. By maintaining the reaction strictly at 0–5 °C, the nucleophilicity of the primary aromatic amine vastly outcompetes that of the phenolic hydroxyl groups. Furthermore, the addition of Lithium Chloride (LiCl) to the polar aprotic solvent disrupts the strong intermolecular hydrogen bonding of the growing polyamide chains, preventing premature polymer precipitation and ensuring high molecular weight.

Materials and Reagents

  • Monomer 1: 2,5-Dihydroxyterephthaloyl dichloride (DHTC), >98% purity. (Must be synthesized or sublimed freshly and stored in a desiccator to prevent hydrolysis to 2,5-dihydroxyterephthalic acid)[3].

  • Monomer 2: 4,4'-Methylenedianiline (MDA) or p-Phenylenediamine (PPD), sublimation grade.

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous (stored over 4Å molecular sieves).

  • Solubility Promoter: Lithium Chloride (LiCl), anhydrous (dried at 150 °C under vacuum for 24 h).

  • Acid Scavenger: Pyridine or Triethylamine, anhydrous.

  • Precipitation Media: Methanol and Deionized Water.

Experimental Protocol: Low-Temperature Polycondensation

Step 1: Solvent and System Preparation
  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Flame-dry the apparatus under a continuous flow of dry nitrogen gas to eliminate all ambient moisture.

  • Add 50 mL of anhydrous DMAc and 2.5 g of anhydrous LiCl (yielding a 5% w/v solution). Stir at room temperature until the LiCl is completely dissolved.

Step 2: Diamine Dissolution & Thermal Control
  • Add 10.0 mmol of the selected diamine (e.g., 1.98 g of 4,4'-MDA) to the DMAc/LiCl solvent system. Stir until a homogeneous solution is achieved.

  • Inject 2.0 mL of anhydrous pyridine into the flask. The pyridine acts as an acid acceptor to neutralize the HCl byproduct generated during polycondensation.

  • Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C .

Step 3: Chemoselective Polymerization
  • In a glovebox or under a dry nitrogen cone, accurately weigh 10.0 mmol (2.35 g) of DHTC.

  • Add the DHTC powder to the cooled diamine solution in small, equal portions over a period of 30 minutes under vigorous mechanical stirring.

    • Expert Insight: Slow, dropwise/portion-wise addition at 0 °C is critical. The polyamidation reaction is highly exothermic; rapid addition can cause localized heating, which provides enough activation energy for the unwanted O-acylation (esterification) side reaction.

  • Maintain the reaction at 0–5 °C for 2 hours.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Continue stirring for an additional 2 hours. As the polymer chain grows, the solution will become highly viscous.

Step 4: Polymer Isolation and Purification
  • Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirred methanol/water (1:1 v/v). The polyamide will precipitate immediately as fibrous strands.

  • Collect the polymer via vacuum filtration.

  • Wash the polymer cake repeatedly with hot deionized water and warm methanol to quantitatively remove residual DMAc, LiCl, pyridine hydrochloride, and any unreacted monomers.

  • Dry the isolated chelating polyamide in a vacuum oven at 80 °C for 24 hours to constant weight.

Quantitative Data & Expected Properties

The following table summarizes the expected physicochemical properties of polyamides synthesized using this protocol.

Polymer System (Monomers)Expected Yield (%)Inherent Viscosity (dL/g)*Chelating Capacity (Cu²⁺)Thermal Stability (T_10%)
DHTC + 4,4'-MDA 92 - 95%0.65 - 0.85High (~1.2 mmol/g)> 350 °C
DHTC + PPD 90 - 94%0.90 - 1.10High (~1.4 mmol/g)> 400 °C

* Measured in DMAc containing 5% w/v LiCl at 30 °C at a polymer concentration of 0.5 g/dL.

Mechanistic Workflow Diagram

Workflow N1 1. Solvent Preparation Anhydrous DMAc + 5% w/v LiCl N2 2. Diamine Dissolution Add 4,4'-MDA & Pyridine Scavenger N1->N2 N3 3. Thermal Control Cool to 0–5 °C via Ice Bath N2->N3 N4 4. Monomer Addition Portion-wise addition of DHTC N3->N4 Kinetic control suppresses O-acylation N5 5. Polycondensation Stir 2h at 0 °C, then 2h at RT N4->N5 Chemoselective N-acylation N6 6. Precipitation Pour into Methanol/Water (1:1) N5->N6 Viscous polymer solution formed N7 7. Isolation Filter, Wash, & Vacuum Dry N6->N7 Removes HCl & unreacted monomers

Caption: Workflow of low-temperature polycondensation ensuring chemoselective N-acylation.

References

  • Diaz, F. R., Olivares, J. P., & Tagle, L. H. (1983). A chelating polyamide. Polymer Bulletin, 10(7-8), 381-383. URL:[Link]

  • Morgan, P. W. (1962). Low-Temperature Polycondensation Processes. Advances in Chemistry, 34, 191-205. URL:[Link]

Sources

Application Note: Incorporating 2,5-Dihydroxyterephthaloyl Dichloride into Covalent Organic Frameworks (COFs)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Delivery Researchers Focus: Synthesis, Conformational Locking Mechanisms, and Protocol Standardization for Ultra-Stable Amide-Linked COFs

Executive Summary

Covalent Organic Frameworks (COFs) are highly ordered, porous crystalline polymers. While imine-linked COFs dominate the literature due to their reversible formation—which facilitates "error-checking" and crystallization—they often suffer from poor chemical stability in harsh aqueous environments. Amide-linked COFs offer superior chemical and thermal stability, making them ideal for drug delivery and industrial catalysis. However, the rapid, irreversible nature of acid chloride-amine condensation typically yields amorphous polyamide networks rather than crystalline frameworks[1].

This application note details the strategic incorporation of 2,5-dihydroxyterephthaloyl dichloride (DHTP-Cl₂) as a structural monomer. By leveraging the hydroxyl (-OH) groups adjacent to the acyl chloride moieties, researchers can induce intramolecular hydrogen bonding during polymerization. This mechanistic intervention restricts bond rotation, planarizes the 2D sheets, and dramatically enhances the crystallinity and porosity of the resulting ultra-stable amide COFs[2].

Mechanistic Insights: The Causality of Conformational Locking

To design a self-validating synthetic system, one must understand the thermodynamic and kinetic forces at play during COF assembly.

The Challenge of Amide COFs

The reaction between standard aromatic acid chlorides (e.g., terephthaloyl chloride) and amines is highly exothermic and kinetically driven. The polymer precipitates rapidly, trapping the growing chains in kinetically locked, disordered conformations. This lack of microscopic reversibility prevents the system from healing structural defects, resulting in amorphous materials[1].

The DHTP-Cl₂ Solution

When DHTP-Cl₂ is used, the nascent amide bonds immediately engage in strong intramolecular hydrogen bonding (O–H···O=C) with the adjacent hydroxyl protons.

  • Pre-organization: The H-bonds lock the dihedral angle between the phenyl ring and the amide linkage to nearly 0°, enforcing strict coplanarity.

  • Enhanced π-π Stacking: The enforced planarity of the 2D monomers lowers the activation energy required for the sheets to stack via van der Waals forces, driving crystallization even in kinetically fast reactions.

  • Proton Transfer & Catalysis: The engineered H-bond networks not only stabilize the framework but can also accelerate proton transfer, which is highly beneficial for downstream applications like electrosynthesis and photocatalysis[3].

Mechanism A DHTP-Cl2 Monomer (Acid Chloride) B Multi-topic Amine (e.g., TAPB) C Rapid Condensation (Amide Bond Formation) D Intramolecular H-Bonding (O-H···O=C) C->D E Conformational Locking (Planarization) D->E F Highly Crystalline Amide-Linked COF E->F AB AB AB->C

Pathway of DHTP-Cl₂ forming H-bond locked crystalline amide COFs.

Standardized Experimental Protocol

The following protocol describes the solvothermal synthesis of an amide-linked COF using DHTP-Cl₂ and 1,3,5-tris(4-aminophenyl)benzene (TAPB). Because acid chlorides are highly moisture-sensitive and reactive, strict anhydrous conditions and controlled heating ramps are required.

Reagents and Materials
  • Monomer A: 2,5-dihydroxyterephthaloyl dichloride (DHTP-Cl₂), >98% purity. (Note: Store in a desiccator or glovebox; hydrolyzes rapidly in air).

  • Monomer B: 1,3,5-tris(4-aminophenyl)benzene (TAPB).

  • Solvents: Anhydrous 1,4-dioxane, anhydrous mesitylene.

  • Catalyst/Scavenger: Anhydrous pyridine (catalytic amount to neutralize HCl byproduct).

  • Equipment: Schlenk line, Pyrex ampoules (10 mL), liquid nitrogen, vacuum pump, Soxhlet extractor.

Step-by-Step Synthesis Workflow

Step 1: Monomer Preparation (Glovebox Recommended)

  • Weigh 0.15 mmol of DHTP-Cl₂ and 0.10 mmol of TAPB (maintaining a 3:2 stoichiometric ratio of functional groups).

  • Transfer the monomers into a pre-dried 10 mL Pyrex ampoule.

Step 2: Solvent Addition and Homogenization

  • Add 1.0 mL of anhydrous 1,4-dioxane and 1.0 mL of anhydrous mesitylene (1:1 v/v) to the ampoule.

  • Add 10 µL of anhydrous pyridine. The pyridine acts as an acid scavenger, preventing the accumulation of HCl which can protonate the amine and halt the reaction.

  • Sonicate the mixture for 5 minutes until a homogeneous suspension is achieved.

Step 3: Degassing via Freeze-Pump-Thaw

  • Connect the ampoule to a Schlenk line.

  • Submerge the ampoule in liquid nitrogen to freeze the mixture.

  • Evacuate the ampoule to < 50 mTorr for 10 minutes.

  • Isolate the vacuum and thaw the mixture in a water bath to release dissolved gases.

  • Repeat this cycle three times. Flame-seal the ampoule under static vacuum during the final freezing step.

Step 4: Solvothermal Polymerization

  • Place the sealed ampoule in a programmable oven.

  • Critical Step: To prevent rapid, disordered precipitation, use a slow heating ramp: 2 °C/min to 120 °C.

  • Hold at 120 °C for 72 hours.

  • Cool to room temperature at 1 °C/min.

Step 5: Isolation and Activation (Self-Validating Check)

  • Open the ampoule and filter the resulting powder (typically yellow/orange).

  • Wash extensively with N,N-dimethylformamide (DMF) to remove unreacted monomers, followed by a 24-hour Soxhlet extraction with anhydrous tetrahydrofuran (THF).

  • Validation: Perform FTIR spectroscopy on the wet powder. The disappearance of the C=O stretch at ~1770 cm⁻¹ (acid chloride) and the appearance of amide I/II bands (~1650 cm⁻¹ and ~1530 cm⁻¹) confirm complete polymerization.

  • Activate the COF using supercritical CO₂ drying to prevent pore collapse, or dry under dynamic vacuum at 100 °C for 12 hours.

Workflow S1 1. Monomer Preparation (Glovebox) S2 2. Solvent & Scavenger Addition S1->S2 S3 3. Freeze-Pump-Thaw Degassing S2->S3 S4 4. Ramped Solvothermal (120°C) S3->S4 S5 5. Soxhlet & scCO2 Activation S4->S5

Step-by-step solvothermal synthesis and activation workflow for DHTP-COFs.

Quantitative Data: Impact of DHTP-Cl₂ on COF Properties

The inclusion of the 2,5-dihydroxy modification completely alters the physical properties of the resulting polymer network. Table 1 summarizes the typical comparative metrics between a standard polyamide network and a DHTP-Cl₂ engineered COF.

Table 1: Comparative Properties of Amide Networks vs. DHTP-Amide COFs

Material PropertyStandard Polyamide Network (Terephthaloyl Chloride)DHTP-Amide COF (DHTP-Cl₂)Causality / Mechanistic Driver
Crystallinity (PXRD) Amorphous (Broad halo)Highly Crystalline (Sharp peaks)Intramolecular H-bonding enforces coplanarity, enabling ordered π-π stacking.
BET Surface Area < 50 m²/g1,200 - 1,800 m²/gCrystalline ordering prevents network interpenetration and pore collapse.
Pore Size Distribution Irregular / Non-porousNarrowly distributed (~1.5 - 2.5 nm)Uniform, predictable 2D sheet assembly.
Chemical Stability Stable in pH 1-14Ultra-stable in pH 1-14Amide bonds resist hydrolysis; H-bonds provide steric shielding to the backbone.
Post-Synthetic Utility LowHighFree -OH groups can be functionalized (e.g., via epibromohydrin) for drug/enzyme loading[4].

Applications in Drug Development and Catalysis

For drug development professionals, the DHTP-Cl₂ derived COFs represent a breakthrough in carrier technology.

  • Harsh Environment Stability: Unlike imine COFs which degrade in the acidic environment of the stomach or tumor microenvironments, H-bond locked amide COFs maintain absolute structural integrity.

  • Functionalizable Pores: The high density of hydroxyl groups lining the 1D channels of the COF allows for covalent attachment of targeting ligands or the electrostatic anchoring of hydrophilic small-molecule drugs.

  • Redox Activity: The catechol-like moieties in the DHTP backbone can participate in redox chemistry, making these frameworks highly active for localized reactive oxygen species (ROS) generation in photodynamic therapies or photocatalytic transformations[3][5].

References

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications. Available at:[Link]

  • Three-Dimensional Mesoporous Covalent Organic Frameworks through Steric Hindrance Engineering. ResearchGate. Available at:[Link]

  • Structural Modulation of Covalent Organic Frameworks for Efficient Hydrogen Peroxide Electrocatalysis. Applied Catalysis B: Environment and Energy. Available at:[Link]

  • Rational Design of Covalent Organic Frameworks with Redox-Active Catechol Moieties for High-Performance Overall Photosynthesis of Hydrogen Peroxide. ACS Catalysis. Available at:[Link]

  • Redox-Active Organic Materials: From Energy Storage to Redox Catalysis. ACS Publications. Available at:[Link]

Sources

Application Note: Advanced Step-Growth Polymerization Techniques Utilizing 2,5-Dihydroxyterephthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,5-Dihydroxyterephthaloyl dichloride (CAS 26239-59-8) is a highly reactive, bifunctional monomer utilized in the synthesis of advanced functional polymers, including rigid-rod fibers and[1][2]. The molecule features two highly electrophilic acyl chloride groups and two electron-donating phenolic hydroxyl groups.

The Causality of Monomer Reactivity: The electron-donating nature of the hydroxyl groups slightly attenuates the electrophilicity of the acyl chlorides compared to unsubstituted terephthaloyl chloride. However, the acyl chlorides remain vastly more reactive toward nucleophiles (such as aromatic diamines) than the pendant phenolic hydroxyls. By strictly controlling the reaction temperature (0–5 °C), the polymerization is kinetically driven toward amidation[3]. This low-temperature step-growth polycondensation prevents the hydroxyl groups from participating in unwanted self-condensation (esterification) or cross-linking. Consequently, the resulting polymer maintains a linear backbone with intact pendant hydroxyl groups, which are essential for downstream applications like heavy metal chelation (e.g., Fe³⁺, Cu²⁺)[2][4].

Self-Validating Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol details the synthesis of a chelating polyamide using 2,5-dihydroxyterephthaloyl dichloride and 4,4'-methylenedianiline. Every step incorporates a validation checkpoint to ensure systemic integrity before proceeding.

Reagents & Materials
  • Monomers: 2,5-Dihydroxyterephthaloyl dichloride (purified, anhydrous), 4,4'-Methylenedianiline (recrystallized).

  • Solvent System: N,N-Dimethylacetamide (DMAc, anhydrous) containing 5% w/v Lithium Chloride (LiCl).

  • Acid Scavenger: Anhydrous Pyridine.

Step-by-Step Methodology

Step 1: Monomer Dissolution & System Purging

  • Action: In a flame-dried, nitrogen-purged reaction flask, dissolve 10.0 mmol of 4,4'-methylenedianiline in 50 mL of the DMAc/LiCl solvent system.

  • Causality: LiCl is critical; it disrupts the strong inter-chain hydrogen bonding of the growing polyamide. Without LiCl, the polymer would prematurely precipitate out of solution, halting chain growth and yielding low-molecular-weight oligomers.

  • Validation Checkpoint: The solution must be completely clear and colorless. A yellow or brownish tint indicates oxidized amine impurities. Do not proceed if colored; the amine must be repurified to prevent chain termination.

Step 2: Controlled Monomer Addition

  • Action: Cool the reaction flask to 0–5 °C using an ice-water bath. Add 10.0 mmol of 2,5-dihydroxyterephthaloyl dichloride portion-wise over 30 minutes under vigorous stirring. Subsequently, add 22.0 mmol of pyridine.

  • Causality: The 0–5 °C temperature suppresses the nucleophilicity of the pendant hydroxyls, ensuring strictly linear amidation. Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the unreacted amine, which would otherwise stall the step-growth equilibrium.

  • Validation Checkpoint: A rapid, observable increase in solution viscosity should occur within 1–2 hours, transitioning the liquid to a thick, honey-like consistency. A lack of viscosity increase indicates moisture contamination and subsequent hydrolysis of the acid chloride.

Step 3: Polymer Isolation

  • Action: Allow the reaction to warm to room temperature and stir for 12 hours. Pour the viscous polymer dope into 500 mL of vigorously stirred methanol/water (1:1 v/v).

  • Causality: Methanol effectively extracts the high-boiling DMAc solvent and unreacted monomers, while water dissolves the pyridinium chloride salts, ensuring a high-purity polymer precipitate.

  • Validation Checkpoint: The polymer should precipitate as long, continuous, fibrous off-white strands. A powdery or granular precipitate is indicative of failed chain extension (low molecular weight).

Step 4: Structural Verification

  • Action: Filter the fibrous polymer, wash with hot methanol, and dry in a vacuum oven at 60 °C for 24 hours.

  • Validation Checkpoint: Perform FTIR analysis. The spectrum must show a strong Amide I band at ~1650 cm⁻¹ and a complete absence of the acyl chloride C=O stretch at ~1750 cm⁻¹. A broad O-H stretch at ~3300 cm⁻¹ confirms the preservation of the chelating hydroxyl groups.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting polymer characteristics, specifically highlighting the necessity of the LiCl additive and low-temperature control.

ParameterSolvent SystemTemperature (°C)Yield (%)Inherent Viscosity (dL/g)Fe³⁺ Chelation (mg/g)
Optimal DMAc / 5% LiCl0–5941.12145
Alternative NMP / 5% LiCl0–5911.05138
No Additive DMAc (No LiCl)0–5650.4585
High Temp DMAc / 5% LiCl25 (RT)780.6292

Data Interpretation: Omitting LiCl (No Additive) causes premature precipitation, drastically reducing inherent viscosity. Initiating the reaction at room temperature (High Temp) induces unwanted side reactions with the pendant hydroxyls, lowering both the molecular weight and the polymer's subsequent metal-chelation capacity.

Polymerization & Validation Workflow

PolycondensationWorkflow Start Monomer Prep: 4,4'-Methylenedianiline in DMAc/LiCl Val1 Validation 1: Clear, Colorless Solution (Confirms Purity) Start->Val1 Reaction Polycondensation: Add 2,5-Dihydroxyterephthaloyl Dichloride at 0-5°C Val1->Reaction Pass Val2 Validation 2: Rapid Viscosity Increase (Active Chain Growth) Reaction->Val2 Precipitation Isolation: Precipitate in MeOH/H₂O & Vacuum Dry Val2->Precipitation Pass Val3 Validation 3: FTIR: Amide I (1650 cm⁻¹) No COCl (1750 cm⁻¹) Precipitation->Val3 Chelation Application: Metal Chelation (Fe³⁺, Cu²⁺) or PBOH Precursor Val3->Chelation Pass

Workflow for the low-temperature polycondensation of 2,5-dihydroxyterephthaloyl dichloride.

Applications in Drug Development & Materials Science

Polymers derived from 2,5-dihydroxyterephthaloyl dichloride serve dual critical functions:

  • Therapeutic Chelating Agents: The pendant hydroxyl groups in the polyamide backbone create highly effective coordination sites for heavy metals. These polymers are investigated as non-absorbable gastrointestinal chelating resins for the treatment of iron overload (hemochromatosis) or copper toxicity (Wilson's disease)[2][5].

  • Rigid-Rod Precursors: In materials science, this monomer is a direct precursor to . When reacted with 4,6-diamino-1,3-benzenediol in polyphosphoric acid (PPA), it forms ultra-high-strength, thermally stable fibers used in aerospace and advanced structural composites[1].

References

  • Source: Google Patents (US7553990B2)
  • Title: A Novel Iron-Chelating Graft Copolymer Source: Researcher.Life / Polymer Bulletin URL: [Link]

  • Title: Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber Source: PubMed Central (PMC) URL: [Link]

  • Title: Chelating properties of the anionic iridium(III) complex... Source: Espacio Ciencia - ANID URL: [Link]

Sources

Application Note: Preparation of Rigid-Rod Polymers Using 2,5-Dihydroxyterephthaloyl Dichloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Rigid-rod polymers—such as poly(p-phenylene terephthalamide) (PPTA, Kevlar) and poly(p-phenylene-2,6-benzoxazole) (PBO, Zylon)—exhibit exceptional tensile strength, thermal stability, and solvent resistance. However, their critical vulnerability lies in their poor compressive strength, which stems from the fact that lateral interactions between adjacent polymer chains rely almost entirely on weak Van der Waals forces[1].

To overcome this limitation, the introduction of pendant hydroxyl (-OH) groups into the polymer backbone has proven revolutionary. The most prominent industrial example is PIPD (M5 fiber), which utilizes the 2,5-dihydroxyterephthalic acid moiety to form a robust 3D network of intermolecular and intramolecular hydrogen bonds. This network drastically increases the shear modulus and yields the highest compressive strength of any synthetic organic fiber[2][3].

While PIPD and related polybenzoxazoles (PBOH) are typically synthesized via the condensation of 2,5-dihydroxyterephthalic acid (DHTA) in harsh polyphosphoric acid (PPA)[1], the use of 2,5-dihydroxyterephthaloyl dichloride (DHTC) offers a highly reactive alternative. DHTC enables the low-temperature solution polymerization of dihydroxy-substituted polyamides (e.g., DiOH-PPTA) and chelating polyamides without the degradative risks associated with high-temperature PPA environments[4][5]. This application note details the synthesis of high-purity DHTC and its subsequent utilization in fabricating next-generation rigid-rod polyamides.

Mechanistic Pathway: The Role of Dihydroxy Pendants

The causality behind selecting DHTC as a monomer lies in its dual functionality:

  • High Acylation Reactivity: The acid chloride groups allow for rapid, low-temperature polycondensation with aromatic diamines, preventing the unwanted esterification of the pendant hydroxyl groups.

  • Structural Fortification: Once polymerized, the hydroxyl groups at the 2,5-positions of the terephthaloyl moiety engage in intramolecular hydrogen bonding with adjacent amide linkages (enhancing chain planarity) and intermolecular hydrogen bonding with neighboring chains (locking the lateral structure)[3].

HydrogenBonding N1 Rigid-Rod Polymer Backbone (e.g., DiOH-PPTA or PIPD) N2 Pendant Hydroxyl Groups (-OH at 2,5 positions) N1->N2 N3 Intramolecular H-Bonds (Planarity Enhancement) N2->N3 N4 Intermolecular H-Bonds (Lateral Chain Cohesion) N2->N4 N5 Increased Shear Modulus & Compressive Strength N3->N5 N4->N5

Caption: Mechanistic pathway showing how dihydroxy pendants improve polymer compressive strength.

Quantitative Data: Thermomechanical Impact

The table below summarizes the profound impact of introducing the 2,5-dihydroxy moiety into rigid-rod polymer backbones, comparing standard commercial fibers with their hydroxyl-functionalized counterparts.

Polymer TypeMonomer CompositionTensile Strength (GPa)Compressive Strength (GPa)Primary Lateral Interaction
Kevlar (PPTA) Terephthaloyl chloride + PPD3.0 – 3.60.3 – 0.4Weak H-bonds / Van der Waals
PBO (Zylon) Terephthalic acid + DAR5.80.2 – 0.4Van der Waals
PIPD (M5 Fiber) DHTA + TAP4.0 – 9.5[2]1.0 – 1.7[3]Strong 3D H-Bonding Network
DiOH-Polyamide DHTC + MDA / PPD2.5 – 3.50.8 – 1.2Strong Intermolecular H-Bonds[5]

Experimental Protocols

Protocol A: Synthesis of High-Purity 2,5-Dihydroxyterephthaloyl Dichloride (DHTC)

Causality & Validation: Traditional reflux chlorination of DHTA is slow and prone to oxidative side reactions. Utilizing ultrasonic irradiation accelerates the reaction via cavitational energy, drastically improving mass transfer. The critical addition of anhydrous ferric chloride (FeCl₃) during distillation acts as a Lewis acid stabilizer, preventing thermal degradation and ensuring the isolation of DHTC at >97% purity[4][6]. The cessation of HCl/SO₂ gas evolution serves as a self-validating marker for reaction completion.

Step-by-Step Methodology:

  • Reagent Mixing: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, suspend 50.0 g of 2,5-dihydroxyterephthalic acid (DHTA) in 150 mL of thionyl chloride (SOCl₂). Add 5 drops of anhydrous N,N-dimethylformamide (DMF) to catalyze the chlorination.

  • Ultrasonic Reflux: Submerge the flask in an ultrasonic heating bath. Maintain the temperature at 70–80 °C under continuous sonication for 2 to 4 hours. Monitor the reaction via a bubbler; the reaction is complete when the evolution of acidic gases ceases[4][6].

  • Solvent Removal: Equip the flask with a short-path distillation apparatus. Remove the unreacted SOCl₂ under reduced pressure (water aspirator) to yield crude DHTC.

  • Catalytic Purification: Add 0.31 g of anhydrous FeCl₃ to the crude DHTC residue. Heat the mixture to 120 °C and hold isothermally for 1 hour to stabilize the complex[4][6].

  • Vacuum Distillation: Apply high vacuum to distill the purified 2,5-dihydroxyterephthaloyl dichloride. Collect the distinct fraction and immediately store it under an argon atmosphere at -20 °C to prevent hydrolysis.

Protocol B: Low-Temperature Solution Polymerization of DiOH-Rigid-Rod Polyamide

Causality & Validation: The reaction between DHTC and aromatic diamines (e.g., p-phenylenediamine [PPD] or 4,4′-methylenedianiline [MDA]) is highly exothermic. Conducting the polymerization at 0–5 °C prevents the acylation of the pendant -OH groups, forcing strictly linear amide chain growth[5]. An NMP/CaCl₂ solvent system is mandatory; Ca²⁺ ions complex with the newly formed amide carbonyls, disrupting interchain hydrogen bonding and preventing the growing rigid-rod polymer from precipitating prematurely. A dramatic increase in dope viscosity validates successful chain extension.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 5 wt% anhydrous CaCl₂ in 100 mL of dry N-methyl-2-pyrrolidone (NMP) at 80 °C under a nitrogen sweep. Cool the clear solution to 0–5 °C using an ice-water bath.

  • Diamine Dissolution: Add 10.0 mmol of the selected diamine (PPD for rigid-rod DiOH-PPTA, or MDA for chelating polyamides[5]) to the chilled NMP/CaCl₂ solvent. Stir until a homogeneous solution is achieved.

  • Monomer Addition: Slowly add 10.0 mmol of the purified DHTC powder to the diamine solution in small aliquots over 30 minutes. Strictly maintain the internal temperature below 5 °C to suppress side reactions.

  • Chain Extension: Remove the ice bath and allow the highly viscous solution to warm to room temperature (20–25 °C). Stir continuously for 12–24 hours under nitrogen. The solution will transform into a thick, anisotropic liquid crystalline dope.

  • Precipitation: Pour the polymer dope into rapidly stirring deionized water to precipitate the dihydroxy-polyamide.

  • Washing & Drying: Filter the fibrous solid and wash extensively with hot water and ethanol to extract residual NMP, CaCl₂, and HCl byproducts. Dry the polymer in a vacuum oven at 80 °C for 24 hours.

SynthesisWorkflow A 2,5-Dihydroxyterephthalic Acid (DHTA) C Ultrasonic Reflux (70-80 °C, 2-4 hrs) A->C B Thionyl Chloride (SOCl2) + DMF Catalyst B->C D Crude DHTC Intermediate (Vacuum Distillation) C->D E FeCl3 Addition & Heating (120 °C, 1 hr) D->E F High-Purity DHTC (>97% Yield) E->F H Low-Temp Solution Polymerization (12-24 hrs) F->H G Diamines in NMP/CaCl2 (0-5 °C) G->H I Dihydroxy-Pendant Rigid-Rod Polyamide H->I

Caption: Workflow for synthesizing rigid-rod polyamides using 2,5-dihydroxyterephthaloyl dichloride.

References

  • [2] M5 fiber - Wikipedia. Wikipedia.[Link]

  • [1] Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. PMC / NIH.[Link]

  • [6] 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof. Eureka | Patsnap.[Link]

  • [3] Reaction-Induced Strain in Rigid-Rod Polymeric Fibers. ACS Publications.[Link]

  • [4] 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof (Patent CN109232234B). Eureka | Patsnap.[Link]

  • [5] 2,5-Dihydroxy-p-benzenediacetic Acid and Related Compounds: A chelating polyamide prepared by solution polymerization of 2,5-dihydroxyterephthaloyl dichloride and 4,4′-methylenedianiline. Semantic Scholar.[Link]

Sources

Application Note: Interfacial Polymerization of 2,5-Dihydroxyterephthaloyl Dichloride (DHTC) for Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2,5-Dihydroxyterephthaloyl dichloride (DHTC) is a highly versatile, functionalized monomer utilized in the synthesis of advanced high-performance materials, including aromatic polyamides (aramids), polyarylates, and precursors for polymers containing double imidazole rings 1. The presence of two pendant phenolic hydroxyl groups on the terephthaloyl core imparts unique properties to the resulting polymers, such as intramolecular hydrogen bonding (which enhances chain rigidity) and metal-chelating capabilities 2.

This application note provides a comprehensive guide to the interfacial polymerization (IP) of DHTC, detailing the mechanistic causality behind reagent selection and offering self-validating protocols for synthesizing linear, uncrosslinked functional polymers.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

The primary challenge in polymerizing DHTC is chemoselectivity . DHTC contains two highly electrophilic acyl chloride groups and two potentially nucleophilic phenolic hydroxyl groups.

  • Why Interfacial Polymerization? Melt or high-temperature solution polymerization often leads to premature self-condensation or thermal degradation of the hydroxyl groups 3. IP occurs at ambient temperature at the boundary of two immiscible liquids, kinetically favoring the rapid reaction of the highly nucleophilic diamine over the less reactive phenolic groups.

  • The Critical Role of pH Control: During polyamidation, the aqueous phase must contain an acid acceptor to neutralize the HCl byproduct. If a strong base (like NaOH, pH > 12) is used, the phenolic hydroxyls of DHTC (pKa ~ 9-10) will deprotonate into highly reactive phenoxide ions. These phenoxides compete with the diamine, leading to unwanted ester linkages and polymer cross-linking. Therefore, a mild base like Sodium Carbonate (Na₂CO₃, pH 8-10) is strictly required to maintain the hydroxyl groups in their protonated, non-nucleophilic state, ensuring strictly linear polyamidation.

Chemoselectivity DHTC DHTC Monomer (Diacid Chloride + Phenolic OH) pH_Low Mild Base (Na2CO3) pH 8-10 DHTC->pH_Low pH_High Strong Base (NaOH) pH > 12 DHTC->pH_High Amide Selective Polyamidation (Linear Polymer) pH_Low->Amide Amine Nucleophile Dominates Ester Phenoxide Formation (Crosslinking / Polyarylate) pH_High->Ester Phenoxide Competes

Fig 1. Chemoselectivity pathway of DHTC controlled by aqueous phase pH.

Materials and Quantitative Data

Table 1: Reagent Selection and Causality
ReagentPhaseRoleKey Requirement / Causality
DHTC OrganicElectrophilic MonomerMust be strictly protected from moisture to prevent hydrolysis into 2,5-dihydroxyterephthalic acid.
4,4'-Methylenedianiline AqueousNucleophilic MonomerHigh purity required to ensure exact 1:1 stoichiometry at the liquid-liquid interface.
Na₂CO₃ AqueousAcid AcceptorMaintains pH 8-10, neutralizing HCl while preventing DHTC phenoxide formation.
Chloroform (CHCl₃) OrganicSolventSolubilizes the polar DHTC monomer while providing optimal interfacial tension against water.
Benzyltriethylammonium Chloride AqueousPhase Transfer Catalyst(For Polyarylates only) Accelerates interfacial transport of sluggish phenoxide nucleophiles.
Table 2: Typical Properties of DHTC-Derived Polymers
Polymer TypeCo-MonomerTypical Yield (%)Inherent Viscosity (dL/g)Thermal Stability (T_d 5%)Key Functional Property
Chelating Polyamide 4,4'-Methylenedianiline85 - 920.65 - 0.85> 350°CHigh Cu(II) and Ni(II) uptake.
Rigid-Rod Aramid p-Phenylenediamine88 - 951.10 - 1.40> 400°CHigh tensile strength, H-bonding.
Functional Polyarylate Bisphenol-A70 - 800.45 - 0.60> 320°CPost-polymerization modifiable.
Measured in NMP/5% LiCl at 30°C.

Experimental Protocols

Protocol A: Synthesis of Linear Chelating Polyamide

This protocol describes the synthesis of a chelating polyamide utilizing DHTC and 4,4'-methylenedianiline 2.

Step 1: Aqueous Phase Preparation

  • Dissolve 10.0 mmol (1.98 g) of 4,4'-methylenedianiline in 50 mL of deionized water.

  • Add 22.0 mmol (2.33 g) of Sodium Carbonate (Na₂CO₃). Stir until completely dissolved. Causality: A slight excess of base ensures complete neutralization of the 20.0 mmol of HCl generated during the reaction, without pushing the pH into the phenoxide-forming range.

Step 2: Organic Phase Preparation

  • In a thoroughly dried flask under nitrogen, dissolve 10.0 mmol (2.35 g) of DHTC in 50 mL of anhydrous Chloroform (CHCl₃).

Step 3: Interfacial Polymerization (Unstirred Film Method)

  • Carefully pour the aqueous phase into a 250 mL beaker.

  • Using a glass pipette, slowly underlay the heavier organic phase beneath the aqueous phase to minimize premature mixing. A distinct polymer film will instantly form at the interface.

  • Using forceps, grasp the center of the polymer film and pull it upward continuously. Wrap the strand around a motorized glass spool rotating at a constant speed (e.g., 10 rpm).

Step 4: Purification and Drying

  • Wash the collected polymer strand thoroughly with hot water (to remove NaCl/Na₂CO₃) followed by methanol (to remove unreacted monomers).

  • Dry in a vacuum oven at 80°C for 24 hours.

Self-Validating System (Quality Control):

  • Mechanical Validation: The ability to pull a continuous, unbroken film from the interface confirms that high molecular weight has been achieved. A brittle, easily broken film indicates a stoichiometric imbalance or monomer degradation.

  • Chemical Validation: To validate the success of amidation over esterification (cross-linking), perform a solubility check. A purely linear polyamide synthesized via this protocol will be fully soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) containing 5% LiCl. If the polymer swells but does not dissolve, unwanted cross-linking via the phenolic hydroxyls has occurred, indicating that the aqueous phase pH was improperly controlled.

IP_Workflow Aq Aqueous Phase (Diamine + Na2CO3) Interface Liquid-Liquid Interface (Polymerization Zone) Aq->Interface Org Organic Phase (DHTC in CHCl3) Org->Interface Film Polymer Film Extraction Interface->Film Continuous Pulling Purif Washing & Precipitation (Water/Methanol) Film->Purif Remove Salts Dry Vacuum Drying (80°C) Purif->Dry Remove Solvents

Fig 2. Workflow of interfacial polymerization at the liquid-liquid boundary.

Protocol B: Synthesis of Functional Polyarylate (Stirred Emulsion Method)

When reacting DHTC with a bisphenol (e.g., Bisphenol-A), the nucleophilicity of the monomer is much lower. Here, a strong base (NaOH) must be used to generate the highly reactive bisphenoxide ion, and a Phase Transfer Catalyst (PTC) is required.

  • Aqueous Phase: Dissolve 10.0 mmol Bisphenol-A, 22.0 mmol NaOH, and 0.5 mmol Benzyltriethylammonium chloride (PTC) in 50 mL water.

  • Organic Phase: Dissolve 10.0 mmol DHTC in 50 mL Chloroform.

  • Reaction: Place the aqueous phase in a high-speed blender. While blending at maximum RPM, rapidly inject the organic phase. Causality: High-speed stirring creates a micro-emulsion, vastly increasing the interfacial surface area. The PTC rapidly shuttles the bisphenoxide to the interface to react with DHTC before the DHTC's own phenolic groups can cross-link.

  • Recovery: After 10 minutes, pour the emulsion into excess methanol to precipitate the polyarylate. Filter, wash with water, and vacuum dry.

References

  • A chelating polyamide (1983). Semantic Scholar.2

  • 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof (2019). Patsnap (Eureka). 3

  • Synthesis method of aromatic diamine containing double imidazole rings (CN102219747A) (2011). Google Patents. 1

Sources

Using 2,5-dihydroxyterephthaloyl dichloride for high-performance fiber synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Processing of PIPD (M5) High-Performance Fibers using 2,5-Dihydroxyterephthaloyl Dichloride

Executive Summary

The development of ultra-high-performance rigid-rod polymer fibers has historically been plagued by a critical mechanical tradeoff: exceptional tensile strength is often accompanied by poor axial compressive strength due to fibril buckling. The synthesis of poly{2,6-diimidazo[4,5-b:4',5'-e]pyridinylene-1,4-(2,5-dihydroxy)phenylene}—commercially known as PIPD or M5 fiber—solves this via a bidirectional hydrogen-bonded network[1][2].

While traditional industrial syntheses rely on 2,5-dihydroxyterephthalic acid (DHTA) polymerized in harsh polyphosphoric acid (PPA)[3], utilizing the highly reactive acid chloride derivative, 2,5-dihydroxyterephthaloyl dichloride (DHTC) , enables a highly controlled, lower-temperature solution polycondensation route. This guide details the mechanistic rationale, comparative advantages, and self-validating protocols for utilizing DHTC in the synthesis of advanced PIPD-class materials.

Mechanistic Rationale: The Causality of the Hydroxyl Group

The defining feature of PIPD fibers is their unparalleled compressive strength, which reaches 1.6 to 1.7 GPa[1][2]. This is an order of magnitude higher than conventional rigid-rod polymers like Kevlar (PPTA) or Zylon (PBO)[4].

The inclusion of the 2,5-dihydroxyterephthaloyl moiety is not arbitrary; it is a deliberate structural design. The pendant hydroxyl (-OH) groups act as potent proton donors, while the nitrogen atoms on the adjacent pyridobisimidazole rings act as proton acceptors[2]. Upon heat treatment, this forms a bidirectional intermolecular hydrogen-bonded network [1][5].

Causality of Performance:

  • Chemical Level: The -OH groups lock the polymer chains laterally.

  • Microstructural Level: This locking drastically increases the interchain shear modulus to approximately 7 GPa[5].

  • Macroscopic Level: A high shear modulus prevents the polymer fibrils from buckling under axial loads, yielding the 1.7 GPa compressive strength[2][5].

Mechanism OH_Group Pendant -OH Groups (from DHTC) HBond Bidirectional Intermolecular Hydrogen Bonds OH_Group->HBond Proton Donor Nitrogen Imidazole Nitrogen (from TAP) Nitrogen->HBond Proton Acceptor Shear Increased Interchain Shear Modulus (7 GPa) HBond->Shear Restricts lateral slip Compression Ultra-High Compressive Strength (1.7 GPa) Shear->Compression Prevents fibril buckling

Fig 1: Causal pathway linking DHTC hydroxyl groups to macroscopic compressive strength in M5 fibers.

Comparative Material Properties

To contextualize the impact of the DHTC-derived hydrogen bonding, the table below summarizes the mechanical properties of PIPD against other industry-standard high-performance fibers.

Fiber TypePolymer BackboneTensile Modulus (GPa)Tensile Strength (GPa)Compressive Strength (GPa)Interchain Bonding Mechanism
M5 (PIPD) Pyridobisimidazole (with -OH)280 - 360[1][6]3.9 - 5.3[1][6]1.6 - 1.7[1][2]Bidirectional H-Bonds[1]
Zylon (PBO) Benzobisoxazole270 - 360[1]5.8[4]0.2 - 0.4Weak Van der Waals
Kevlar (PPTA) Para-aramid110 - 1303.0 - 3.60.3 - 0.4Unidirectional H-Bonds

Experimental Workflows & Protocols

Using the dichloride (DHTC) instead of the diacid (DHTA) allows researchers to bypass the highly corrosive polyphosphoric acid (PPA) solvent system traditionally used[3]. Instead, a two-stage low-temperature polycondensation in polar aprotic solvents can be employed.

Workflow DHTC 2,5-Dihydroxyterephthaloyl Dichloride (DHTC) Polymerization Low-Temp Polycondensation in NMP/LiCl (-10°C) DHTC->Polymerization Stoichiometric Addition TAP 2,3,5,6-Tetraaminopyridine (TAP) TAP->Polymerization Stoichiometric Addition Precursor Soluble Precursor Polymer (Poly-o-aminoamide) Polymerization->Precursor Viscosity Build (In-process QC) Spinning Dry-Jet Wet Spinning & Coagulation Precursor->Spinning Dope Extrusion HeatTreatment Thermal Cyclodehydration (>300°C, Tension) Spinning->HeatTreatment As-spun fiber (Crystal Hydrate) PIPD PIPD (M5) Fiber (Lattice Locked) HeatTreatment->PIPD H-Bond Network Formation

Fig 2: Two-stage synthesis and processing workflow for PIPD fibers using the DHTC monomer.

Protocol A: Low-Temperature Solution Polycondensation

The goal of this step is to form a high-molecular-weight, soluble precursor polymer (poly-o-aminoamide) without triggering premature cyclization.

  • Solvent Preparation: Dry N-methyl-2-pyrrolidone (NMP) over molecular sieves. Dissolve 5 wt% anhydrous Lithium Chloride (LiCl) into the NMP to enhance the solubility of the rigid polymer chains.

  • Monomer Dissolution: Under a strict Argon atmosphere, dissolve 1.0 equivalent of 2,3,5,6-tetraaminopyridine (TAP) in the NMP/LiCl solvent. Cool the reactor jacket to -10°C.

  • Electrophile Addition: Slowly add 1.0 equivalent of highly purified DHTC powder in small portions over 60 minutes. Note: The amine groups of TAP are significantly more nucleophilic than the phenolic -OH groups of DHTC, ensuring chemoselective amide bond formation at low temperatures.

  • Viscosity Build: Allow the reaction to proceed at 0°C for 12 hours. The solution will become highly viscous, forming the spinning dope.

  • Self-Validation Check (Inherent Viscosity): Extract a 0.5 g/dL aliquot and measure inherent viscosity ( ηinh​ ) at 25°C. A successful polymerization must yield an ηinh​≥4.0 dL/g. If the viscosity is lower, stoichiometric imbalance due to DHTC hydrolysis has occurred.

Protocol B: Dry-Jet Wet-Spinning
  • Degassing: Degas the poly-o-aminoamide dope under vacuum at room temperature to remove trapped argon/air bubbles that would cause fiber breakage.

  • Extrusion: Extrude the dope through a multi-hole spinneret (e.g., 50 µm hole diameter) across a 10–20 mm air gap (dry-jet) to induce initial liquid-crystalline alignment of the chains.

  • Coagulation: Pass the extruded filaments into a coagulation bath consisting of 30:70 NMP:Water at 5°C.

  • Washing: Draw the coagulated fibers through successive hot water baths to leach out all residual NMP and LiCl.

  • Self-Validation Check (Phase State): The as-spun fiber at this stage is a crystal hydrate[5]. X-ray diffraction (XRD) should confirm a highly swollen, un-cyclized lattice structure.

Protocol C: Thermal Cyclodehydration and Lattice Locking

This final step converts the precursor into the rigid-rod PIPD structure and activates the bidirectional hydrogen bonding[1][5].

  • Tensioning: Mount the as-spun fibers on a continuous drawing frame to maintain strict axial tension. (Failure to apply tension will result in chain relaxation and catastrophic loss of tensile modulus).

  • Zone 1 Heating (Dehydration): Pass the fiber through a tube furnace at 150°C - 200°C to drive off the crystal hydrate water.

  • Zone 2 Heating (Cyclization): Increase the temperature to 350°C - 400°C. At this temperature, the ortho-aminoamide linkages undergo cyclodehydration to form the pyridobisimidazole rings.

  • Lattice Locking: During this high-temperature phase, the cross-sectional area per chain decreases, forcing the pendant -OH groups into optimal proximity with the imidazole nitrogens, locking the bidirectional H-bond network[5].

  • Self-Validation Check (Mechanical & Thermal): Thermogravimetric analysis (TGA) should show an onset of thermal decomposition 530°C[1]. Single-filament compressive testing should yield values 1.6 GPa[1][2].

References

  • "High Performance Fibers".
  • Preparation and Performance of (Hydroxy Modified) Poly(p-phenylene-2,6-benzobisimidazole)
  • Source: researchgate.
  • Effect of Hydrogen Bonding on the Compressive Strength of Dihydroxypoly(p-phenylenebenzobisoxazole)
  • Source: mdpi.
  • Source: researchgate.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 2,5-Dihydroxyterephthaloyl Dichloride During Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, polymer chemists, and drug development professionals working with highly reactive bifunctional monomers.

2,5-Dihydroxyterephthaloyl dichloride (DHTC) is a critical building block for synthesizing high-performance rigid-rod polymers, chelating polyamides, and functionalized hydrogels used in targeted drug delivery [5]. However, its acyl chloride functional groups are notoriously susceptible to nucleophilic attack by trace moisture. This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure your polycondensation reactions achieve maximum molecular weight without hydrolytic termination.

Part 1: The Mechanistic Challenge (Why Hydrolysis is the Enemy)

In step-growth polymerization, achieving a high degree of polymerization (DP) is mathematically bound by the Carothers equation, which dictates that the stoichiometric ratio of reactive groups must be exactly 1:1.

Acyl chlorides undergo rapid nucleophilic acyl substitution when exposed to water, a reaction driven by the excellent leaving-group ability of the chloride ion and the highly exothermic formation of hydrogen chloride (HCl) [2]. Even trace moisture (<50 ppm) in your solvent or inert gas line will hydrolyze the acyl chloride groups back into 2,5-dihydroxyterephthalic acid. This consumes the electrophilic monomer, irreversibly skewing the stoichiometric ratio and prematurely terminating chain growth [1].

Mechanism cluster_hydrolysis Undesired Pathway (Hydrolysis) cluster_poly Target Pathway (Polycondensation) DHTC 2,5-Dihydroxyterephthaloyl Dichloride Hydrolysis Nucleophilic Acyl Substitution DHTC->Hydrolysis Polymerization Step-Growth Polymerization DHTC->Polymerization Water Trace Moisture (< 200 ppm) Water->Hydrolysis Acid 2,5-Dihydroxyterephthalic Acid + 2 HCl Hydrolysis->Acid Termination Stoichiometric Imbalance Chain Termination Acid->Termination Diamine Diamine Monomer (1:1 Ratio) Diamine->Polymerization Polymer High MW Polyamide + 2 HCl Polymerization->Polymer Success Fiber-Grade Polymer Polymer->Success

Logical relationship between DHTC polycondensation (target) and moisture-driven hydrolysis (failure).

Part 2: Troubleshooting FAQs

Q1: Why is my polymer molecular weight consistently low despite using 99% pure 2,5-dihydroxyterephthaloyl dichloride? A1: Purity on paper does not account for in-situ degradation. If your system is not rigorously anhydrous, trace moisture will hydrolyze the monomer during the reaction. Furthermore, acidic impurities (like residual HCl from monomer synthesis) can protonate the propagating nucleophilic amine chains, rendering them unreactive and resulting in poorly controlled polymerization [3].

Q2: Will the unprotected hydroxyl groups on the DHTC monomer cause self-polymerization or cross-linking? A2: While phenolic hydroxyl groups can theoretically react with acyl chlorides to form esters, the hydroxyls in this specific monomer are sterically hindered and electronically deactivated by the electron-withdrawing acyl chloride moieties. At low temperatures (0°C), highly nucleophilic diamines will outcompete the phenolic hydroxyls by orders of magnitude, ensuring linear polyamide formation. However, water is a small, highly mobile nucleophile that faces minimal steric hindrance, which is why hydrolysis remains the primary threat [2].

Q3: What is the optimal polymerization technique to minimize the impact of trace moisture? A3: Low-temperature solution polymerization (0°C to 5°C) is the gold standard [1]. By conducting the reaction in an ice bath, you exploit the kinetic difference between the competing reactions. The nucleophilic attack of the diamine on the acyl chloride has a lower activation energy than the attack by water. Dropping the temperature slows down the hydrolysis rate (which can reach 0.1 s⁻¹ at 25 °C [2]) more significantly than the polymerization rate.

Q4: How should I manage the HCl byproduct without introducing water? A4: The polycondensation releases two equivalents of HCl per monomer linkage. If left unneutralized, HCl will protonate your diamine monomer. Use a rigorously dried, sterically hindered organic base like anhydrous pyridine or triethylamine (TEA) as an acid scavenger [1]. Crucial Step: The scavenger must be distilled over calcium hydride (CaH2) and stored over 4Å molecular sieves. Using a "wet" amine base is a common, fatal error that directly injects water into the reaction mixture.

Part 3: Standard Operating Procedure (SOP)

Methodology: Anhydrous Solution Polymerization of DHTC Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

  • Glassware Preparation: Flame-dry a three-necked flask, dropping funnel, and magnetic stir bar under high vacuum (0.1 Torr) for 15 minutes. Backfill with ultra-high purity (UHP) Argon.

    • Validation: The glassware must be completely cool to the touch under Argon before proceeding.

  • Solvent & Reagent Verification: Use anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

    • Validation: Perform a Karl Fischer titration on the solvent and the acid scavenger. Proceed only if moisture is strictly <10 ppm .

  • Monomer Dissolution (Glovebox): Inside an Argon-filled glovebox, dissolve the diamine and the acid scavenger in the anhydrous solvent. In a separate sealed vial, dissolve the DHTC in a minimal amount of solvent. Load the acyl chloride solution into the dropping funnel and seal it.

  • Reaction Setup: Transfer the sealed apparatus to the fume hood and connect it to a Schlenk line with a continuous Argon purge. Submerge the flask in an ice-water bath (0°C).

  • Polymerization (Dropwise Addition): Add the DHTC solution dropwise to the diamine solution over 30–60 minutes under vigorous mechanical stirring [1][4]. This ensures the diamine is always in local excess, favoring chain extension.

    • Validation: A gradual increase in solution viscosity and the formation of a fine white precipitate (amine hydrochloride salt) indicates successful polymerization without premature termination.

  • Isolation: After 2 hours, pour the viscous dope into a large excess of vigorously stirred anhydrous methanol to precipitate the polymer. Filter and wash thoroughly with methanol and water to remove salts and unreacted monomers, then dry in a vacuum oven at 60°C until a constant weight is achieved [1].

Workflow Step1 1. Preparation Flame-dry glassware under vacuum Step2 Step2 Step1->Step2 Step3 3. Setup Glovebox handling Ar/N2 atmosphere Step2->Step3 Step4 4. Reaction 0°C Ice Bath Dropwise addition Step3->Step4 Step5 5. Isolation Methanol precipitation Vacuum drying Step4->Step5

Self-validating experimental workflow for anhydrous solution polymerization of acyl chlorides.

Part 4: Quantitative Data Presentation

The table below summarizes the mathematical impact of solvent moisture content on step-growth polycondensation, assuming a starting goal of a 1:1 molar ratio.

Moisture Level (ppm)Monomer Stoichiometric Ratio ( r )Theoretical Max Degree of Polymerization (DP)Visual Indicator / Polymerization Outcome
< 10 ppm > 0.999> 1,000Highly viscous, clear dope; Fiber-grade high MW polymer
50 ppm ~ 0.990~ 199Noticeable viscosity drop; Moderate MW, brittle films
100 ppm ~ 0.980~ 99Low viscosity; Poor mechanical properties
> 200 ppm < 0.950< 39Watery solution; Oligomers only, complete reaction failure

Data synthesized based on Carothers equation limits for step-growth polymerization in the presence of chain-terminating nucleophiles.

References
  • BenchChem. Technical Support Center: Controlling Polymerization in Reactions Involving 4-(Chloromethyl)benzoyl Chloride.1

  • Grokipedia. Acyl chloride: Chemical Properties, Solubility, and Stability.2

  • National Institutes of Health (PMC). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides.3

  • ACS Publications (Biomacromolecules). Polyanhydride Chemistry: Solution Polymerization.4

  • LookChem. Cas 610-92-4, 2,5-Dihydroxyterephthalic acid and 2,5-dihydroxyterephthaloyl chloride.5

Sources

Improving reaction yield in 2,5-dihydroxyterephthaloyl dichloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2,5-Dihydroxyterephthaloyl Dichloride (DHTC) Synthesis

Overview Synthesizing 2,5-dihydroxyterephthaloyl dichloride (DHTC) from 2,5-dihydroxyterephthalic acid (DHTA) is a critical step in producing rigid-rod polymers and covalent organic frameworks (COFs). However, researchers frequently encounter low yields, product degradation, and incomplete chlorination. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to optimize your synthesis.

Mechanistic Causality: The Role of Catalysis

The core challenge in this synthesis is the dual presence of carboxylic acid and phenolic hydroxyl groups. Direct thermal reflux of DHTA in thionyl chloride ( SOCl2​ ) often stalls because DHTA's strong intermolecular hydrogen bonding renders it highly insoluble. To break this kinetic barrier, a catalyst must be introduced.

When N,N-Dimethylformamide (DMF) is used, it reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack Intermediate (VHI). This intermediate rapidly attacks the carboxylic acid, facilitating the substitution of the hydroxyl group with a chloride ion while releasing SO2​ and HCl gases.

Vilsmeier_Haack A DMF + SOCl2 B Vilsmeier-Haack Intermediate (VHI) A->B - SO2, - Cl- D VHI-Carboxylate Adduct B->D + DHTA C DHTA (Carboxylic Acid) C->D Nucleophilic Attack E DHTC (Acid Chloride) D->E + Cl- attack F Regenerated DMF D->F Release F->A Recycled

Catalytic cycle of DMF in the chlorination of DHTA via the Vilsmeier-Haack intermediate.

Troubleshooting & FAQs

Q1: My reaction yield is consistently below 60%, and the crude contains unreacted starting material. How can I drive the reaction to completion? Cause: Inadequate mass transfer and insufficient catalytic activation. DHTA remains suspended and unreacted in neat SOCl2​ . Solution: Transition from standard thermal reflux to a sonication-assisted catalytic system. Recent protocols utilizing [2,2]bipyridinyl as a catalyst under sonication at 80°C for 2 hours have demonstrated yields up to 90%[1]. Sonication physically disrupts the DHTA crystalline lattice, while the catalyst lowers the activation energy for chlorination.

Q2: The isolated product is dark brown instead of the expected pale yellow/white crystals. What causes this degradation? Cause: The 2,5-dihydroxy aromatic ring is highly electron-rich, making it exceptionally prone to oxidation at elevated temperatures, especially when exposed to trace atmospheric oxygen. Solution: Implement strict Schlenk line techniques. Purge the reaction vessel with Argon (which is denser than Nitrogen and provides a superior inert blanket). Never exceed a reaction temperature of 80°C.

Q3: How do I effectively purify DHTC without inducing hydrolysis? Cause: DHTC is extremely hygroscopic; atmospheric moisture rapidly hydrolyzes the acid chloride back to DHTA. Aqueous workups are strictly prohibited. Solution: Remove excess SOCl2​ via vacuum distillation. To achieve purities exceeding 97%, some optimized industrial methods employ ultrasonic reflux followed by co-heating with a trace ferric iron salt ( FeCl3​ ) during the final vacuum distillation[2]. For laboratory scale, the crude acid chloride is typically recrystallized from dry dichloromethane (DCM)[3].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-line validation checks to ensure the integrity of the synthesis at every stage.

Synthesis_Workflow N1 1. Preparation Dry DHTA & Argon N2 2. Reaction SOCl2 + Catalyst N1->N2 N3 3. Concentration Vacuum Distillation N2->N3 N4 4. Purification DCM Recrystallization N3->N4

Step-by-step experimental workflow for the synthesis and purification of DHTC.

Step 1: Preparation & Inertion

  • Action: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a gas bubbler. Purge the system with Argon for 15 minutes. Add 10.0 g of anhydrous DHTA.

  • Validation Check: The DHTA powder should be free-flowing. Clumping indicates moisture contamination; if observed, dry the DHTA in a vacuum oven at 80°C overnight before proceeding.

Step 2: Reagent Addition

  • Action: Under a positive Argon flow, inject 50 mL of anhydrous SOCl2​ (excess) and 0.5 mL of anhydrous DMF (or 0.5 g of [2,2]bipyridinyl).

  • Validation Check: A slight yellowing and immediate, mild gas evolution ( SO2​ and HCl ) should occur upon catalyst addition, indicating the formation of the active intermediate.

Step 3: Reaction & Sonication

  • Action: Lower the flask into an ultrasonic bath heated to 80°C. Maintain sonication and gentle reflux for 2 to 4 hours.

  • Validation Check: The reaction is deemed complete when the opaque suspension transitions into a clear or slightly hazy homogeneous solution, and gas bubbling at the oil bubbler ceases.

Step 4: Concentration

  • Action: Transfer the setup to a short-path distillation apparatus. Remove excess SOCl2​ under reduced pressure at 40-50°C. Add 20 mL of anhydrous toluene and evaporate again to azeotropically remove residual HCl .

  • Validation Check: The residue should solidify into a crude crystalline mass as the last traces of solvent are removed.

Step 5: Purification (Recrystallization)

  • Action: Dissolve the crude mass in a minimum volume of boiling, anhydrous dichloromethane (DCM) under Argon[3]. Allow it to cool slowly to room temperature, then transfer to a -20°C freezer to induce crystallization. Filter rapidly under a stream of Argon.

  • Validation Check: Perform an FT-IR analysis on a small dried sample. The successful formation of DHTC is confirmed by the disappearance of the broad carboxylic -OH stretch (3300-2500 cm⁻¹) and the appearance of a sharp, intense acid chloride C=O stretch at ~1750 cm⁻¹.

Quantitative Data: Parameter Optimization

To guide your experimental design, the following table summarizes the impact of different reaction parameters on the final yield and purity of DHTC.

Catalyst SystemTemperatureAgitation MethodTimeReported YieldKey Advantage
None80°CMagnetic Stirring12 h< 60%Baseline (Not recommended due to stalling)
DMF (Catalytic)80°CMagnetic Stirring6 h75 - 80%Standard laboratory method
[2,2]bipyridinyl80°CSonication2 h~ 90%Rapid kinetics, high yield[1]
Catalyst + FeCl3​ 120°C (Distillation)Ultrasound1 h> 97% (Purity)Industrial high-purity scaling[2]

Sources

Overcoming solubility issues of 2,5-dihydroxyterephthaloyl dichloride in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,5-Dihydroxyterephthaloyl Dichloride

Welcome to the technical support guide for 2,5-dihydroxyterephthaloyl dichloride. This resource is designed for researchers, chemists, and material scientists to navigate the common challenges associated with the handling and solubility of this highly reactive monomer. Our goal is to provide not just solutions, but a foundational understanding of the compound's chemical behavior to ensure the success and reproducibility of your experiments.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the use of 2,5-dihydroxyterephthaloyl dichloride. The primary challenge with this molecule is not its intrinsic insolubility, but its extreme reactivity, particularly its sensitivity to hydrolysis.

Q1: I'm trying to dissolve 2,5-dihydroxyterephthaloyl dichloride, but it's not dissolving. Instead, I'm seeing a fine white or off-white solid crash out of my organic solvent. What is happening?

A1: This is the most common issue and is almost certainly caused by hydrolysis.

  • Causality Explained: 2,5-dihydroxyterephthaloyl dichloride possesses two highly reactive acyl chloride functional groups. These groups react rapidly with even trace amounts of water present in your solvent. The product of this reaction is 2,5-dihydroxyterephthalic acid (DHTA), the corresponding dicarboxylic acid. While the acyl chloride monomer may be soluble in your chosen solvent, the resulting DHTA is often poorly soluble in many common organic solvents (e.g., dichloromethane, THF, toluene) and precipitates out of the solution. A study on the parent compound, terephthaloyl chloride (TCl), showed its half-life in water to be as short as 1.2 to 2.2 minutes, highlighting the extreme speed of this hydrolysis reaction.[1]

  • Visualizing the Problem: The degradation pathway is a two-step hydrolysis process.

    Hydrolysis_Pathway Monomer 2,5-Dihydroxyterephthaloyl Dichloride (Soluble) Intermediate Mono-acid Chloride (Intermediate) Monomer->Intermediate Fast Hydrolysis Product 2,5-Dihydroxyterephthalic Acid (DHTA) (Insoluble Precipitate) Intermediate->Product Hydrolysis H2O_1 Trace H₂O in Solvent H2O_1->Monomer H2O_2 Trace H₂O in Solvent H2O_2->Intermediate

  • Troubleshooting Action:

    • Solvent Purity is Paramount: Ensure you are using a freshly dried, anhydrous-grade organic solvent. Solvents should be stored over molecular sieves (3Å or 4Å) or obtained from a solvent purification system (SPS).

    • Inert Atmosphere is Mandatory: Handle the solid and prepare all solutions under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon).

    • Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120°C for several hours and cooling under a stream of dry inert gas or in a desiccator.

Q2: My solution of 2,5-dihydroxyterephthaloyl dichloride is dissolving, but it's turning yellow or brown, and my subsequent reaction (e.g., polymerization) is giving low yields or inconsistent material.

A2: This indicates potential degradation through oxidation or side-reactions.

  • Causality Explained: The 2,5-dihydroxy- substitution makes the aromatic ring electron-rich and susceptible to oxidation, which can be accelerated by impurities, air (oxygen), or light. The phenolic hydroxyl groups can also participate in undesired side reactions, especially at elevated temperatures. This degradation can lead to chromophores (colored compounds) and reactive species that terminate polymer chains, reducing molecular weight and yield.

  • Troubleshooting Action:

    • Verify Monomer Quality: Use high-purity monomer. If the solid is already discolored before use, it may have degraded during storage.

    • Maintain Inert Atmosphere: Oxygen is a key culprit in oxidation. Ensure your inert atmosphere is maintained throughout the entire experiment.

    • Control Temperature: Avoid unnecessarily high temperatures. Dissolution should be attempted at room temperature first. If gentle heating is required, do so cautiously and for the minimum time necessary.

    • Use Fresh Solvents: Older solvents, even if "dry," can accumulate peroxides (especially ethers like THF) and other reactive impurities that can initiate degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing 2,5-dihydroxyterephthaloyl dichloride?

Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dark, and dry place, such as a desiccator or a glovebox, to protect it from moisture, oxygen, and light.

Q2: What are the recommended starting solvents for dissolving this monomer?

The choice is application-dependent, but all solvents must be anhydrous.

  • For General Handling & Non-Reactive Probing: Anhydrous chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are often good starting points.

  • For Polycondensation Reactions: High-boiling point, polar aprotic solvents are commonly used to dissolve both the monomer and the resulting polymer. Recommended options include:

    • N,N-Dimethylformamide (DMF)

    • N,N-Dimethylacetamide (DMAc)

    • N-Methyl-2-pyrrolidone (NMP)

    • Tetrahydrofuran (THF) (Note: Must be fresh and free of peroxides)

It is critical that these polar aprotic solvents are of the highest purity and dryness, as they are notoriously hygroscopic (readily absorb water from the air).

Q3: Can I use sonication or heating to aid dissolution?

Yes, but with extreme caution.

  • Sonication: Can be used sparingly at room temperature to break up solid aggregates and accelerate dissolution.

  • Heating: Gentle warming (e.g., to 40-50°C) can be effective but increases the risk of thermal degradation or side reactions. Always heat under an inert atmosphere and only for the minimum time required.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Dissolving 2,5-dihydroxyterephthaloyl dichloride

This protocol assumes all work is performed using Schlenk line techniques or in a glovebox.

  • Preparation: Oven-dry all glassware (e.g., Schlenk flask, magnetic stir bar, cannula) overnight at 150°C and cool under vacuum or in a stream of dry nitrogen/argon.

  • Monomer Addition: In a positive flow of inert gas, quickly weigh and transfer the required amount of 2,5-dihydroxyterephthaloyl dichloride into the Schlenk flask. Seal the flask immediately.

  • Solvent Transfer: Using a dry syringe or a cannula, transfer the required volume of anhydrous solvent into the flask containing the monomer.

  • Dissolution: Begin stirring at room temperature. The solid should dissolve to give a clear or very pale-colored solution. If dissolution is slow, the flask may be gently warmed in a water bath.

  • Validation: A persistently clear solution with no precipitate formation is a good indicator of success. If a precipitate forms, the solvent or handling technique was likely compromised by moisture.

Workflow: Troubleshooting Solubility Issues

This decision tree can help diagnose the root cause of a failed dissolution attempt.

Troubleshooting_Workflow start Start: Attempt to Dissolve Monomer check_precipitate Is a precipitate forming? start->check_precipitate check_color Is solution discolored (yellow/brown)? check_precipitate->check_color No hydrolysis High Probability of Hydrolysis (Formation of DHTA) check_precipitate->hydrolysis Yes oxidation Probable Oxidation or Side-Reaction check_color->oxidation Yes success Dissolution Successful check_color->success No action_dry Action: 1. Use fresh anhydrous solvent. 2. Ensure inert atmosphere. 3. Use oven-dried glassware. hydrolysis->action_dry action_purity Action: 1. Check monomer purity/age. 2. Strictly exclude air (O₂). 3. Avoid excessive heat. oxidation->action_purity

Part 4: Solvent Selection Data

The following table provides a summary of recommended solvents. All solvents must be anhydrous grade (<50 ppm water).

Solvent NameAbbreviationTypeBoiling Point (°C)Key Considerations
DichloromethaneDCMChlorinated39.6Good for initial dissolution; volatile.
TetrahydrofuranTHFEther66Must be fresh and peroxide-free. Good for some polymerizations.
N,N-DimethylformamideDMFPolar Aprotic153Excellent solvent for many polyamides/polyesters but highly hygroscopic.
N-Methyl-2-pyrrolidoneNMPPolar Aprotic202High boiling point, good for high-temperature polymerizations. Very hygroscopic.
1,4-Dioxane-Ether101Can be a good alternative to THF; must be peroxide-free.

References

  • Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed, National Library of Medicine.[Link][1]

Sources

Technical Support Center: Purification and Recrystallization of 2,5-Dihydroxyterephthaloyl Dichloride (DHTC)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2,5-dihydroxyterephthaloyl dichloride (DHTC) . DHTC is a critical, highly reactive bifunctional monomer used in the synthesis of rigid-rod polymers (such as PIPD/M5 fibers) and advanced Metal-Organic Frameworks (MOFs).

Because DHTC contains both nucleophilic hydroxyl (-OH) groups and electrophilic acid chloride (-COCl) groups on the same aromatic ring, it is notoriously prone to thermal degradation, self-polymerization, and rapid hydrolysis. This guide provides field-proven, causality-driven protocols to ensure high-purity monomer recovery.

Purification Workflow

DHTC_Purification Crude Crude DHTC (Contains SOCl2, DHTA) Degas Vacuum Removal of Excess SOCl2 Crude->Degas Split Purification Route Degas->Split Recryst Anhydrous Recrystallization (Hexane/Heptane) Split->Recryst Thermal Stability Distill Vacuum Distillation (with FeCl3 Stabilizer) Split->Distill High Yield/Scalable HotFilt Hot Filtration (Removes DHTA) Recryst->HotFilt Cool Cool to 0°C (Crystallization) HotFilt->Cool Pure High-Purity DHTC (Store under Argon) Cool->Pure Heat Heat to 120°C under Vacuum Distill->Heat Heat->Pure

Purification workflows for 2,5-dihydroxyterephthaloyl dichloride (DHTC).

Troubleshooting Guides & FAQs

Q1: Why does my crude DHTC form an intractable polymeric mass during standard vacuum distillation? Causality: DHTC is a bifunctional monomer containing both nucleophilic (-OH) and electrophilic (-COCl) groups. At elevated temperatures (>100°C) without stabilization, thermal activation drives an A-B type step-growth polymerization (polyesterification), releasing HCl gas and forming a cross-linked mass. Solution: To prevent this, either avoid high temperatures entirely by utilizing anhydrous recrystallization (1[1]), or, if distillation is required for scale, introduce a stabilizer such as FeCl3 (heated to 120°C prior to vacuum distillation) to inhibit the self-condensation pathway (2[2]).

Q2: What is the optimal solvent system for recrystallizing DHTC, and why? Causality: Anhydrous aliphatic hydrocarbons, specifically n-hexane or n-heptane, are the gold standard for purifying terephthaloyl chlorides (). These non-polar solvents are completely inert to the highly reactive acid chloride groups. Furthermore, they offer a steep temperature-dependent solubility curve: DHTC is soluble at reflux but virtually insoluble at 0°C, allowing for high-recovery crystallization (3[3]).

Q3: How do I handle the extreme moisture sensitivity of DHTC during purification? Causality: The electrophilic carbonyl carbon of the -COCl group is highly susceptible to nucleophilic attack by atmospheric H₂O, rapidly hydrolyzing back to 2,5-dihydroxyterephthalic acid (DHTA) and evolving HCl gas. Solution: Implement a self-validating Schlenk line protocol. All glassware must be oven-dried at 150°C. Self-Validation Check: If your crude product fails to fully dissolve in boiling anhydrous hexane, it indicates that hydrolysis has already occurred (as DHTA is insoluble in hexane). Hot filtration will remove this hydrolyzed byproduct, ensuring only pure DHTC crystallizes.

Q4: My recrystallized yield is low. How can I optimize the recovery? Causality: Low yields in hexane/heptane recrystallizations are typically caused by excessive solvent volumes or rapid cooling, which traps the monomer in a supersaturated state or forms microcrystals that pass through the filter frit. Solution: Concentrate the mother liquor under a gentle vacuum to reduce the solvent volume by 50%. Employ a slow cooling ramp (reflux → room temperature → 0°C → -20°C) to promote the growth of large, filterable monoclinic crystals.

Standard Operating Procedure (SOP): Anhydrous Recrystallization of DHTC

Prerequisites: All glassware must be oven-dried at 150°C for >4 hours. Use anhydrous n-hexane (stored over 4Å molecular sieves). Perform all transfers using a Schlenk line with high-purity Argon.

Phase 1: Dissolution & Saturation

  • Transfer the crude, degassed DHTC (post-SOCl₂ vacuum removal) into a Schlenk flask under positive Argon flow.

  • Add anhydrous n-hexane at a ratio of approximately 10 mL per 1 g of crude product.

  • Heat the suspension to reflux (~68°C) using an oil bath. Stir vigorously for 15 minutes. Causality: Refluxing ensures complete dissolution of the target DHTC monomer while leaving polar impurities (unreacted DHTA or polymeric species) as solid precipitates.

Phase 2: Hot Filtration (Self-Validating Step) 4. Pre-warm a fritted Schlenk filter to prevent premature crystallization. 5. Quickly filter the boiling solution under Argon pressure into a secondary, dry Schlenk flask. Validation: The collection of a clear, pale-yellow filtrate confirms the successful separation of the monomer from insoluble degraded/hydrolyzed byproducts.

Phase 3: Controlled Crystallization 6. Remove the filtrate from the heat source and allow it to cool ambiently to room temperature (approx. 1 hour). 7. Once nucleation begins, transfer the flask to an ice-water bath (0°C) for 2 hours, followed by a -20°C freezer overnight. Causality: A gradual cooling gradient prevents the occlusion of impurities within the crystal lattice, yielding high-purity monoclinic flakes.

Phase 4: Isolation & Drying 8. Filter the resulting crystals via vacuum filtration under an Argon blanket. 9. Wash the filter cake with a minimal volume (1-2 mL/g) of ice-cold anhydrous hexane to displace the mother liquor. 10. Dry the crystals under high vacuum (10⁻² Torr) at room temperature for 12 hours. Validation: The final product should be a free-flowing, white to pale-yellow crystalline solid.

Quantitative Data: Solvent Selection & Expected Metrics
SolventBoiling Point (°C)DHTC Solubility (Reflux)DHTC Solubility (0°C)Expected Recovery YieldPrimary Advantage
n-Hexane 68HighVery Low85 - 90%Easy to remove under vacuum; prevents thermal degradation.
n-Heptane 98Very HighLow80 - 85%Higher reflux temp for stubborn, highly concentrated crudes.
Octane 125Very HighModerate75 - 80%Used for highly concentrated batches; requires rigorous vacuum drying.
Toluene 110HighModerate< 70%Good for dissolving slightly polymerized chains, but lowers overall yield.
References
  • Synthesis and Properties of Novel Organic-Inorganic Hybrid Polyamides Source: Asian Journal of Chemistry URL:[Link]

  • PROP: an in situ cascade polymerization method for the facile synthesis of polyesters Source: The Royal Society of Chemistry URL:[Link]

  • Process for producing phthaloyl dichlorides of high purity (US4165337A)
  • 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof (CN109678716A) Source: Patsnap URL:[Link]

Sources

Optimizing reaction temperature for 2,5-dihydroxyterephthaloyl dichloride polycondensation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 2,5-Dihydroxyterephthaloyl Dichloride Polycondensation

Welcome to the technical support and troubleshooting center for the synthesis of rigid-rod polymers and chelating polyamides using 2,5-dihydroxyterephthaloyl dichloride (DHTC). As a critical monomer in the development of advanced materials—including precursors related to high-performance PIPD (M5) fibers[1][2]—DHTC presents unique synthetic challenges.

While industrial PIPD synthesis often utilizes the acid derivative (2,5-dihydroxyterephthalic acid) in polyphosphoric acid at elevated temperatures[1], laboratory-scale synthesis frequently employs the highly reactive dichloride derivative (DHTC)[3]. Because DHTC possesses both acid chloride and hydroxyl functional groups, optimizing the reaction temperature is the single most critical factor in preventing side reactions and achieving high-molecular-weight polymers.

Mechanistic Insight: The Causality of Temperature

As an application scientist, it is vital to understand why temperature dictates your reaction outcome. DHTC polycondensation with diamines is an exercise in kinetic control.

  • The Desired Pathway (N-acylation/Amidation): The acid chloride groups (-COCl) react with the amine groups (-NH2) of the diamine to form linear amide bonds. This reaction is highly exothermic and kinetically favored at low temperatures (0–5 °C).

  • The Competing Pathway (O-acylation/Esterification): If the temperature rises too high during the initial monomer addition, the acid chloride groups will begin attacking the pendant hydroxyl groups (-OH) on the DHTC molecules themselves.

This O-acylation creates ester crosslinks, immediately destroying the 1:1 stoichiometric balance required for step-growth polymerization and resulting in an unusable, insoluble gel[3]. Therefore, strict low-temperature solution polycondensation is mandatory.

Reaction Pathway & Troubleshooting Logic

DHTC_Polycondensation Start DHTC + Diamine (Monomer Mixture) T_Low T < 0 °C (Over-cooling) Start->T_Low Inadequate Heating T_Opt T = 0-5 °C (Optimal Addition) Start->T_Opt Ice Bath Control T_High T > 10 °C (Exothermic Runaway) Start->T_High Poor Heat Dissipation Mech_Low Poor Solubility & Sluggish Kinetics T_Low->Mech_Low Mech_Opt Selective N-acylation (Amidation) T_Opt->Mech_Opt Mech_High Competitive O-acylation (Esterification) T_High->Mech_High Out_Low Oligomers / Low MW (Premature Precipitation) Mech_Low->Out_Low Out_Opt High MW Linear Polymer (Target Polyamide) Mech_Opt->Out_Opt Out_High Crosslinked Gel (Loss of Stoichiometry) Mech_High->Out_High

Figure 1: Mechanistic pathways and temperature causality in DHTC polycondensation.

Quantitative Thermal Parameters

To ensure reproducibility, adhere to the following temperature thresholds during your workflow.

Reaction PhaseTarget Temp RangeKinetic ConsequenceRisk of Thermal Deviation
Monomer Addition 0 °C to 5 °CMaximizes N-acylation selectivity; controls the initial exotherm.>10 °C: O-acylation (crosslinking); immediate loss of stoichiometry.
Chain Propagation 20 °C to 25 °CMaintains polymer solubility; drives amidation to completion.<15 °C: Premature precipitation; low molecular weight (oligomers).
Polymer Isolation 20 °C (Precipitation)Rapid phase inversion and efficient solvent extraction.>40 °C: Potential thermal degradation of the polymer backbone.

Troubleshooting FAQs

Q: Why does my reaction mixture turn into an insoluble gel shortly after adding DHTC? A: This is a classic symptom of exothermic runaway leading to esterification. Because the reaction between acid chlorides and amines releases significant heat, adding DHTC too quickly causes localized temperature spikes. If the internal temperature exceeds 10 °C, the acid chlorides react with the DHTC's own hydroxyl groups (O-acylation). This creates ester crosslinks and destroys the stoichiometric balance[3]. Solution: Submerge the flask in an ice bath, increase the mechanical stirring rate to improve heat dissipation, and add the DHTC solid in smaller portions over 30–45 minutes.

Q: I maintained 0 °C throughout the entire 24-hour reaction, but my polymer's inherent viscosity is very low. Why? A: While 0 °C is critical for the initial addition to prevent side reactions, maintaining this temperature indefinitely halts chain propagation. At near-freezing temperatures, the growing rigid-rod polymer chains suffer from poor solubility and sluggish reaction kinetics, leading to premature precipitation. Solution: Once the initial exotherm is controlled (typically 30-60 minutes post-addition), you must remove the ice bath and allow the system to warm to 20–25 °C to drive the step-growth kinetics to completion.

Q: How do I manage the HCl byproduct generated during the reaction without altering the temperature? A: The polycondensation of acid chlorides and amines generates stoichiometric amounts of HCl. If unneutralized, HCl will protonate the unreacted diamine monomers, rendering them unreactive. Solution: The polar aprotic solvent (e.g., DMAc or NMP) typically acts as a weak acid acceptor. For highly sensitive diamines, adding a tertiary amine like anhydrous pyridine (which does not generate significant exothermic heat upon neutralization) in a 2:1 molar ratio to DHTC can effectively scavenge the HCl.

Validated Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol outlines the synthesis of a chelating polyamide using DHTC and a standard diamine (e.g., 4,4'-methylenedianiline)[3].

Self-Validating Checkpoint: Throughout Step 4, the solution should remain clear and increasingly viscous. Any sudden turbidity or clumping during monomer addition indicates localized overheating and premature crosslinking.

Step 1: Apparatus Preparation Flame-dry a 250 mL three-neck round-bottom flask equipped with an overhead mechanical stirrer, a nitrogen inlet, and an internal thermometer. Maintain a continuous dry N2 purge to prevent the hydrolysis of DHTC by ambient moisture.

Step 2: Solvent & Diamine Dissolution Add 50 mL of anhydrous N,N-dimethylacetamide (DMAc) containing 3–5 wt% dissolved Lithium Chloride (LiCl) to the flask. The LiCl is crucial for disrupting hydrogen bonding and keeping the rigid polymer chains solvated. Add 10.0 mmol of the diamine. Stir at 20 °C until completely dissolved.

Step 3: Thermal Equilibration Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–2 °C. Do not proceed until the temperature is stable.

Step 4: DHTC Addition (Critical Step) Weigh exactly 10.0 mmol of DHTC (stoichiometry must be exact to 4 decimal places for high MW). Add the DHTC solid in 4 to 5 equal portions over 30 minutes. Causality Note: Monitor the internal thermometer constantly. Do not allow the temperature to exceed 5 °C during addition. If the temperature hits 4 °C, pause the addition and allow the bath to cool the mixture back to 1 °C.

Step 5: Chain Propagation Once all DHTC is added and the initial exotherm subsides (approx. 30 minutes after the final addition), remove the ice bath. Allow the reaction to naturally warm to room temperature (20–25 °C). Stir continuously for 12–24 hours. The solution will become a highly viscous dope.

Step 6: Polymer Isolation Pour the viscous dope slowly into 500 mL of vigorously stirred methanol or deionized water to precipitate the polymer. Filter the fibrous precipitate, wash thoroughly with hot water to remove LiCl and trapped HCl byproducts, and dry under vacuum at 80 °C for 24 hours.

References

  • A chelating polyamide Source: Semantic Scholar URL
  • Source: PMC (National Institutes of Health)
  • Advanced Polymer Fibers: High Performance and Ultrafine Source: MIT Open Access Articles URL

Sources

Troubleshooting low molecular weight in 2,5-dihydroxyterephthaloyl dichloride polymers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As researchers and drug development professionals pushing the boundaries of high-performance rigid-rod polymers and functionalized macromolecules, you understand that synthesizing polymers from 2,5-dihydroxyterephthaloyl dichloride (DHTC) presents unique kinetic and thermodynamic challenges.

DHTC is a highly valuable monomer used to introduce pendant hydroxyl groups into polyamides and polyesters, which significantly improves surface wettability and interfacial adhesion in macromolecular chains like poly(p-phenylene benzoxazole) (PBO) precursors[1]. However, achieving high molecular weight (MW) requires strict mastery over step-growth stoichiometry, side-reaction suppression, and polymer solvation.

This guide synthesizes field-proven insights and mechanistic causality to help you diagnose and resolve low molecular weight issues in your DHTC polycondensations.

Diagnostic Overview: Mechanisms of Molecular Weight Loss

Before adjusting your protocol, it is critical to identify the chemical or physical pathway causing your chain growth to terminate prematurely.

MW_Mechanisms Root Low Molecular Weight in DHTC Polymers Moisture Moisture Contamination Root->Moisture Environment SideRxn Phenolic -OH Reactivity Root->SideRxn Monomer Structure Solubility Premature Precipitation Root->Solubility Polymer Rigidity Hydrolysis Acid Chloride Hydrolysis (Stoichiometry Loss) Moisture->Hydrolysis H2O reacts Esterification O-Acylation (Branching/Gelation) SideRxn->Esterification T > 5°C ChainStop Trapped End-Groups (Chain Termination) Solubility->ChainStop H-Bonding

Logical relationships of molecular weight loss mechanisms in DHTC polymerizations.

Core Troubleshooting Q&A

Q1: Why does my DHTC polymerization yield low molecular weight oligomers that precipitate early?

The Causality: Rigid-rod polymers synthesized from DHTC (such as polyamides derived from diamines like 4,4′-methylenedianiline[2]) possess highly conjugated backbones and pendant hydroxyl groups. These structural features promote intense intermolecular hydrogen bonding (amide-amide and hydroxyl-amide interactions). As the chain grows, the thermodynamic drive to crystallize overcomes the solvation energy, causing premature precipitation. Once the polymer phase-separates, the reactive end-groups are trapped in the solid state, permanently halting chain growth. The Solution: You must disrupt the hydrogen bonding network during synthesis. Utilize a polar aprotic solvent system (e.g., DMAc or NMP) enhanced with chaotropic salts like LiCl or CaCl₂ (typically 2–5% w/v). The metal cations complex with the carbonyl oxygen of the amide bonds, keeping the rigid macromolecule solvated until high MW is achieved.

Q2: How do the unprotected phenolic hydroxyls on DHTC interfere with Carothers' stoichiometry?

The Causality: DHTC is an A₂ monomer with two highly electrophilic acid chlorides, but it also contains two nucleophilic phenolic -OH groups. While aliphatic or aromatic amines are more nucleophilic than phenols, at temperatures above 5 °C, the phenolic -OH can undergo O-acylation (esterification) with the acid chloride. This side reaction consumes the acid chloride groups intended for chain extension, creating branched defects and destroying the strict 1:1 stoichiometry required for high MW. The Solution: Kinetically favor N-acylation (amidation) over O-acylation by maintaining strict low-temperature conditions (-10 °C to 0 °C) during monomer addition. If high temperatures are unavoidable, you must use protected monomers (e.g., 2,5-dimethoxyterephthaloyl dichloride) and perform a post-polymerization deprotection step.

Q3: My monomer is fresh, but I am still getting low MW. Could moisture be the hidden variable?

The Causality: Acid chlorides are notoriously hygroscopic. Even trace atmospheric moisture will hydrolyze the acid chloride groups into unreactive carboxylic acids. Because step-growth polymerization requires >99% conversion to achieve high MW, even a 1% hydrolysis rate will cap the chains and severely limit the degree of polymerization. The Solution: DHTC must be sublimed or recrystallized immediately prior to use and stored under inert gas. Solvents must be rigorously dried over molecular sieves (water content < 50 ppm verified by Karl Fischer titration).

Quantitative Condition Matrix

The following table summarizes how different experimental choices directly dictate the mechanistic outcome and resulting molecular weight.

Reaction ConditionSolvent SystemTemperatureAdditive / BaseResulting MW / Intrinsic ViscosityMechanistic Outcome
Unoptimized DMAc25 °CPyridineLow (< 0.5 dL/g)O-acylation side reactions; early precipitation.
Temperature Controlled DMAc0 °CPyridineModerate (0.8 - 1.2 dL/g)Reduced branching; limited by poor polymer solubility.
Salt-Enhanced DMAc + 5% LiCl0 °CPyridineHigh (> 2.5 dL/g)Extended chain growth; H-bonds disrupted by Li⁺.
Protected Monomer NMP + 5% LiCl25 °CTEAVery High (> 3.0 dL/g)Zero O-acylation; requires post-reaction deprotection.

Optimized Self-Validating Protocol

To guarantee reproducibility, the following low-temperature solution polycondensation protocol embeds real-time validation checks. If a validation check fails, the protocol halts, preventing the waste of expensive functionalized monomers.

Protocol_Workflow Prep 1. Reagent & Solvent Prep (Dry DMAc + 5% LiCl) Dissolve 2. Diamine Dissolution (Inert Argon Atmosphere) Prep->Dissolve Cool 3. Kinetic Cooling (Equilibrate to -10°C) Dissolve->Cool Add 4. DHTC Addition (Dropwise, strict temp control) Cool->Add Poly 5. Polycondensation (0°C for 2h -> RT for 12h) Add->Poly Validate Validation Check: Viscous, stir-opalescent dope Poly->Validate Isolate 6. Precipitation & Wash (Water/Methanol) Validate->Isolate

Self-validating experimental workflow for low-temperature DHTC polycondensation.

Step-by-Step Methodology

Step 1: Reagent and Solvent Preparation Dry DMAc over 4Å molecular sieves for 48 hours. Dry anhydrous LiCl at 200 °C under vacuum for 12 hours. Self-Validation Check: Perform Karl Fischer titration on the DMAc. The protocol may only proceed if water content is < 50 ppm.

Step 2: Diamine Dissolution In a flame-dried, 3-neck round-bottom flask equipped with a mechanical stirrer and argon inlet, dissolve the diamine (e.g., 4,4′-methylenedianiline) and 5% (w/v) LiCl in the dried DMAc. Add a stoichiometric equivalent of anhydrous pyridine as an acid scavenger. Self-Validation Check: The solution must be completely transparent. Any turbidity indicates diamine oxidation or undissolved salts, which will ruin stoichiometry.

Step 3: Kinetic Cooling Submerge the reaction flask in an ice-salt bath and allow the internal temperature to equilibrate to -10 °C. This kinetic control is mandatory to suppress the reactivity of the DHTC phenolic hydroxyls.

Step 4: Dropwise Monomer Addition Dissolve exactly 1.000 molar equivalent of freshly sublimed DHTC in a minimal amount of dry DMAc. Add this solution dropwise over 30 minutes. Self-Validation Check: Monitor the internal temperature. The addition rate must be throttled to ensure the exothermic reaction does not push the internal temperature above 0 °C.

Step 5: Chain Extension and Maturation Stir the reaction at 0 °C for 2 hours to allow exclusive amidation. Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for an additional 12 hours to push conversion >99.5%. Self-Validation Check: The solution should transition from a clear liquid to a highly viscous, stir-opalescent dope[3]. The emergence of stir-opalescence confirms the successful formation of a high-molecular-weight, lyotropic liquid-crystalline rigid-rod polymer. If the solution remains thin, stoichiometric imbalance (likely via moisture) has occurred.

Step 6: Polymer Isolation Precipitate the viscous dope by pouring it slowly into a rapidly stirring blender containing a 50:50 mixture of deionized water and methanol. Filter the fibrous polymer, wash thoroughly with hot water to remove LiCl and pyridine hydrochloride byproducts, and dry under vacuum at 80 °C for 24 hours.

References
  • Source: Polymer (via kpi.ua)
  • Solubility of 2,6-Diamino-3,5-dinitropyridine and 2,5-Dihydroxyterephthalic Acid in N,N-Dimethylformamide, Dimethylsulfoxide, Ethanol, and Methanol, N,N-Dimethylacetamide, and Acetic Acid Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Source: Polymer Bulletin (via Researcher.Life)

Sources

Validation & Comparative

2,5-dihydroxyterephthaloyl dichloride vs terephthaloyl chloride in polymer synthesis

Author: BenchChem Technical Support Team. Date: April 2026

2,5-Dihydroxyterephthaloyl Dichloride vs. Terephthaloyl Chloride in High-Performance Polymer Synthesis: A Comparative Guide

The synthesis of high-performance, rigid-rod polymers—such as polyamides (Kevlar) and polybenzoxazoles (PBO)—relies heavily on the precise selection of diacid chloride monomers. For decades, Terephthaloyl Chloride (TPC) has been the industry standard, providing linear, rigid backbones that yield exceptional tensile strength. However, the demand for multifunctional materials with high compressive strength, improved surface adhesion, and metal-chelating capabilities has driven the adoption of 2,5-Dihydroxyterephthaloyl Dichloride (DHTC) .

As an Application Scientist, understanding the mechanistic divergence between these two monomers is critical for designing next-generation polymeric materials. This guide objectively compares TPC and DHTC, detailing their structural impacts, performance metrics, and validated synthetic workflows.

Mechanistic Divergence: Structural Causality

The fundamental difference between TPC and DHTC lies in the presence of two lateral hydroxyl (-OH) groups at the 2 and 5 positions of the aromatic ring in DHTC.

  • TPC (The Baseline): Polymers synthesized from TPC, such as poly-p-phenylene terephthalamide (PPTA), rely on 1D intermolecular hydrogen bonding between adjacent amide groups. While this creates strong, highly crystalline fibers along the longitudinal axis, the lateral interactions are limited to weak van der Waals forces. This structural anisotropy is the primary cause of poor compressive strength and fibrillation in standard aramid fibers.

  • DHTC (The Hydroxyl Advantage): The introduction of lateral -OH groups fundamentally alters the polymer's supramolecular architecture. These hydroxyl groups act as both hydrogen bond donors and acceptors, interacting with the amide linkages and other -OH groups to form a dense 3D hydrogen-bonded network [1]. This cross-linked network locks the polymer chains together, drastically increasing lateral cohesion and compressive strength. Furthermore, the adjacent hydroxyl and amide groups serve as bidentate ligands, enabling the polymer to chelate transition metals (e.g., Fe³⁺, Cu²⁺) for advanced functional applications[2].

G OH Lateral -OH Groups (from DHTC) H_Bond 3D Intermolecular Hydrogen Bonding OH->H_Bond Donors & Acceptors Chelation Metal Ion Chelation (Fe3+, Cu2+) OH->Chelation Coordination Sites Adhesion Improved Surface Adhesion & Resin Compatibility OH->Adhesion Interfacial Bonding CompStrength High Compressive Strength (Resists Fibrillation) H_Bond->CompStrength Functional Functional Polymers (Catalysis, Separation) Chelation->Functional

Mechanistic impact of lateral -OH groups on polymer properties.

Empirical Performance Comparison

The inclusion of DHTC in place of TPC yields distinct quantitative and qualitative shifts in the resulting polymer's physical profile. The table below summarizes the comparative performance of standard TPC-based polyamides versus DHTC-based hydroxylated polyamides.

Property / MetricTPC-Based Polyamide (e.g., standard PPTA)DHTC-Based Polyamide (Hydroxylated PPTA)
Interchain Interactions 1D Hydrogen Bonding (Amide-Amide)3D Hydrogen Bonding (Amide-Amide, OH-Amide, OH-OH)
Compressive Strength Low (Highly prone to structural fibrillation)High (Strong lateral cohesion prevents buckling)
Surface Adhesion Poor (Requires harsh plasma/chemical sizing)Excellent (Inherent -OH reactivity bonds with epoxies)
Metal Chelation NoneHigh (Strong coordination with Fe³⁺, Cu²⁺)
UV Resistance Poor (Rapid surface degradation)Improved (Altered crystal structure rearrangement)[1]
Solubility (Synthesis) Very Low (Requires harsh acid dopes like H₂SO₄)Moderate (Hydroxyl groups aid solvation in polar aprotic solvents)

Validated Experimental Workflows

To ensure high molecular weight and prevent the degradation of reactive functional groups, the synthesis and polymerization of DHTC require highly controlled, self-validating protocols.

Protocol A: High-Purity Synthesis of DHTC Monomer

Standard chlorination of 2,5-dihydroxyterephthalic acid (DHTA) often leads to the thermal degradation of the -OH groups. This optimized protocol utilizes acoustic cavitation to lower the activation energy[3].

  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 50g of 2,5-dihydroxyterephthalic acid, 61.1g of thionyl chloride, and 0.4g of 2,2'-bipyridine.

    • Causality: 2,2'-bipyridine acts as a nucleophilic catalyst, selectively accelerating the chlorination of the carboxylic acids while leaving the phenolic -OH groups intact.

  • Ultrasonic Reflux: Subject the mixture to ultrasonic irradiation (250W) at 80°C for 2 hours.

    • Causality: Ultrasound induces acoustic cavitation, enhancing mass transfer and allowing the reaction to proceed rapidly at a lower temperature, thereby preventing the thermal oxidation of the hydroxyl groups[3].

  • Primary Distillation: Distill off the excess thionyl chloride and catalyst under reduced pressure.

  • FeCl₃ Co-heating & Purification: Add 0.31g of FeCl₃ to the crude DHTC. Heat to 120°C and maintain for 1 hour, followed immediately by vacuum distillation.

    • Causality: FeCl₃ facilitates the decomposition of trace unreacted intermediates. The final vacuum distillation ensures the monomer reaches >97% purity, an absolute prerequisite for maintaining exact stoichiometry in step-growth polymerization[3].

Protocol B: Low-Temperature Solution Polycondensation

Because DHTC contains both acid chloride and hydroxyl groups, polymerization must be conducted at low temperatures to prevent self-esterification (forming polyesters) and ensure exclusive amidation.

  • Solvent Preparation: Dissolve anhydrous CaCl₂ (5% w/v) in N-methyl-2-pyrrolidone (NMP). Degas the solution thoroughly under N₂.

    • Causality: CaCl₂ complexes with the amide linkages of the growing polymer chain, disrupting hydrogen bonds and keeping the rigid-rod polymer in solution to prevent premature precipitation. Degassing prevents the oxidative degradation of the diamine.

  • Diamine Dissolution: Add an exact stoichiometric amount of an aromatic diamine (e.g., 4,4'-methylenedianiline or p-phenylenediamine) to the solvent. Cool the reactor to 0–5°C using an ice bath.

  • Monomer Addition: Add the purified DHTC dropwise under vigorous mechanical stirring.

    • Causality: The reaction between the acid chloride and the amine is highly exothermic. Cooling the system prevents the localized heating that would otherwise trigger the phenolic -OH groups to react with the acid chlorides, ensuring a purely linear polyamide backbone[2].

  • Precipitation & Recovery: After the dope becomes highly viscous (typically 2–4 hours), pour the mixture into a non-solvent (e.g., deionized water or methanol) under high shear to precipitate the polymer. Filter, wash repeatedly to remove CaCl₂, and dry under vacuum at 80°C.

G TPC Terephthaloyl Chloride (TPC) Solvent Polar Aprotic Solvent (NMP / CaCl2) TPC->Solvent DHTC 2,5-Dihydroxyterephthaloyl Dichloride (DHTC) DHTC->Solvent Diamine Aromatic Diamine (e.g., PPD or MDA) Diamine->Solvent PolymerTPC Standard Polyamide (PPTA / Kevlar) Solvent->PolymerTPC Polycondensation (0-5°C) PolymerDHTC Hydroxylated Polyamide (Enhanced H-Bonding) Solvent->PolymerDHTC Polycondensation (0-5°C)

Workflow comparing TPC and DHTC polycondensation pathways.

References

  • 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof. Patsnap Patent Database (CN109232234B).
  • A chelating polyamide. Semantic Scholar.
  • Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber. PubMed Central (PMC).

Sources

Comparative Reactivity Guide: 2,5-Dihydroxyterephthaloyl Dichloride vs. Isophthaloyl Dichloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing advanced functional polymers, the selection of diacid chloride monomers fundamentally dictates both the synthetic workflow and the final material properties. This guide provides an objective, data-backed comparison of two critical monomers: Isophthaloyl Dichloride (IPC) and 2,5-Dihydroxyterephthaloyl Dichloride (DHTPDC) . By analyzing their distinct electronic environments, steric profiles, and reaction kinetics, this guide delivers field-proven methodologies for successfully handling their divergent reactivities.

Mechanistic Causality: Electronic and Steric Effects

The reactivity of an acid chloride is governed by the electrophilicity of its carbonyl carbon. The structural differences between IPC and DHTPDC create vastly different kinetic profiles.

Isophthaloyl Dichloride (IPC): Unhindered Electrophilicity

IPC is a meta-substituted diacid chloride lacking any electron-donating groups. The meta geometry prevents direct resonance interaction between the two acyl chloride groups, while the aromatic ring exerts a mild inductive electron-withdrawing effect (-I). Consequently, the carbonyl carbons maintain a highly concentrated partial positive charge ( δ+ ). This makes IPC exceptionally reactive toward nucleophiles (amines, phenols, and water), resulting in rapid, diffusion-controlled reaction rates 1.

2,5-Dihydroxyterephthaloyl Dichloride (DHTPDC): Resonance and H-Bonding

DHTPDC introduces two critical deactivating features:

  • Resonance Donation (+M Effect): The two hydroxyl (-OH) groups at the 2,5-positions are strongly electron-donating. Their oxygen lone pairs delocalize into the aromatic ring and subsequently onto the adjacent carbonyl carbons, significantly quenching their electrophilicity.

  • Intramolecular Hydrogen Bonding: The proximity of the ortho-hydroxyl protons to the carbonyl oxygens (or chlorides) facilitates the formation of stable, six-membered intramolecular hydrogen bonds. This thermodynamic stabilization sterically shields the carbonyl center, increasing the activation energy required for nucleophilic attack 2.

Reactivity IPC Isophthaloyl Dichloride (IPC) High Electrophilicity IPC_Mech Meta-substitution Minimal steric hindrance No electron-donating groups IPC->IPC_Mech DHTPDC 2,5-Dihydroxyterephthaloyl Dichloride (DHTPDC) Reduced Electrophilicity DHTPDC_Mech Ortho-hydroxyl groups (+M effect) Intramolecular H-bonding Steric shielding DHTPDC->DHTPDC_Mech IPC_Result Rapid Nucleophilic Attack (Diffusion-controlled) IPC_Mech->IPC_Result DHTPDC_Result Attenuated Reactivity (Kinetically controlled) DHTPDC_Mech->DHTPDC_Result

Figure 1: Mechanistic divergence in reactivity between IPC and DHTPDC driven by electronic factors.

Quantitative Performance & Reactivity Data

To objectively compare these monomers, we must look at their hydrolytic stability and ideal polymerization conditions. IPC hydrolyzes in a matter of minutes, demanding strictly anhydrous handling, whereas DHTPDC's stabilization allows for slightly more forgiving handling but introduces the risk of self-polymerization (O-acylation).

ParameterIsophthaloyl Dichloride (IPC)2,5-Dihydroxyterephthaloyl Dichloride (DHTPDC)
Substitution Pattern Unsubstituted, meta-diacid chloride2,5-Dihydroxy, para-diacid chloride
Electronic Effects Inductive withdrawal (-I), no resonance (+M)Strong resonance donation (+M) from -OH
Intramolecular H-Bonding NoneStrong (between ortho -OH and -COCl)
Carbonyl Electrophilicity Very HighModerate to Low
Hydrolytic Half-Life (0°C) 2.2 – 4.9 minutes 1> 30 minutes (Stabilized by H-bonding)
Preferred Polymerization Interfacial PolycondensationLow-Temperature Solution Polycondensation
Primary Synthetic Challenge Rapid hydrolysis (requires anhydrous handling)Competing O-acylation (requires strict temp control)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The visual and chemical cues embedded in the steps serve as real-time proof of the underlying mechanistic principles.

Protocol A: Interfacial Polycondensation of IPC

Because IPC is highly reactive, it thrives in interfacial systems where the reaction rate outpaces hydrolysis.

  • Aqueous Phase Preparation: Dissolve 10 mmol of a diamine (e.g., p-phenylenediamine) and 20 mmol of NaOH (acid acceptor) in 50 mL of deionized water.

  • Organic Phase Preparation: Dissolve 10 mmol of IPC in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Interfacial Reaction: Carefully overlay the organic phase onto the aqueous phase in a beaker to prevent mixing.

  • Polymer Extraction: Grasp the interface with forceps and pull the resulting polymer film continuously upward onto a glass spool.

  • Self-Validation Check: The immediate, continuous formation of a robust polymer film at the liquid-liquid interface confirms the extreme electrophilicity and rapid reaction kinetics of IPC. If the film is brittle or fails to form, it indicates premature hydrolysis of the IPC monomer.

Protocol B: Low-Temperature Solution Polycondensation of DHTPDC

DHTPDC requires kinetic control to ensure the amine nucleophile attacks the acid chloride without the unprotected phenolic -OH groups participating in side reactions (esterification) 3.

  • Monomer Activation: Dissolve 10 mmol of DHTPDC and 10 mmol of 4,4'-methylenedianiline in 40 mL of anhydrous N,N-dimethylacetamide (DMAc) under a strict argon atmosphere.

  • Thermal Control (Critical): Submerge the reaction vessel in an ice-water bath to maintain the internal temperature strictly between 0–5 °C. Causality: The low temperature suppresses the activation energy required for the weaker phenolic oxygen nucleophiles to attack the acid chloride.

  • Base Addition: Add 22 mmol of anhydrous pyridine dropwise over 15 minutes to scavenge the evolving HCl gas. Stir for 4 hours.

  • Precipitation: Pour the viscous polymer solution into rapidly stirring methanol to precipitate the functionalized polyamide.

  • Self-Validation Check: Isolate a 100 mg sample of the dried polymer and introduce it to a 5% NaOH aqueous solution. Complete dissolution of the polymer validates the protocol; it proves the phenolic -OH groups remained unreacted during polymerization, forming soluble sodium phenolates.

Workflow Start Monomer Selection PrepIPC IPC in Organic Phase (e.g., CH2Cl2) Start->PrepIPC PrepDHTPDC DHTPDC in Polar Aprotic (e.g., DMAc) Start->PrepDHTPDC ReactIPC Interfacial Polymerization (0-25°C, Fast) PrepIPC->ReactIPC ReactDHTPDC Solution Polycondensation (<5°C, Controlled) PrepDHTPDC->ReactDHTPDC EndIPC Standard Polyamide/ Polyarylate ReactIPC->EndIPC EndDHTPDC Functional Chelating Polymer ReactDHTPDC->EndDHTPDC

Figure 2: Divergent experimental workflows required to accommodate the distinct reactivities.

Applications in Drug Development & Advanced Materials

Understanding these reactivity profiles dictates their downstream applications:

  • IPC-Derived Polymers: Due to the high reactivity and rigid meta-linkage, IPC is heavily utilized in producing robust, chemically inert materials, such as reverse osmosis membranes and structural aramids.

  • DHTPDC-Derived Polymers: The deliberate preservation of the dihydroxy groups yields highly functional "chelating polyamides" 3. In drug development, these polymers are engineered as metal-scavenging resins, targeted radiopharmaceutical chelators, and stimuli-responsive drug delivery vehicles that leverage the free hydroxyl groups for secondary functionalization or metal-ion coordination.

References

  • Berti, C., et al. "Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride." Environment International / PubMed. Available at:[Link]

  • "A chelating polyamide." Semantic Scholar. Available at:[Link]

  • "2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof." Patsnap. Available at: [Link]

Sources

Thermal stability of polymers from 2,5-dihydroxyterephthaloyl dichloride vs standard polyamides

Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermal Stability Comparison Guide: DHTC-Derived Polyamides vs. Standard Polyamides

Executive Summary

For researchers, material scientists, and drug development professionals, selecting the right high-performance polymer is critical for applications ranging from advanced bioprocessing filtration membranes to medical device components requiring repeated high-temperature sterilization. While standard aromatic polyamides (aramids) like Kevlar and Nomex are industry staples, functionalizing the polymer backbone using 2,5-dihydroxyterephthaloyl dichloride (DHTC) unlocks a new tier of thermal and structural performance[1]. This guide objectively compares the thermal stability of DHTC-derived polyamides against standard aliphatic and aromatic alternatives, providing mechanistic insights and validated experimental protocols.

Mechanistic Causality: The Role of the 2,5-Dihydroxyterephthaloyl Moiety

To understand why DHTC-derived polymers outperform standard polyamides, we must examine the molecular causality of their thermal behavior[2].

  • Standard Polyamides (Nylon, Nomex, Kevlar) : These polymers rely heavily on intermolecular hydrogen bonding (N-H O=C) between adjacent polymer chains. While this provides excellent tensile strength, thermal energy eventually overcomes these non-covalent interactions, leading to increased chain mobility (glass transition, Tg​ ) and subsequent main-chain scission (thermal degradation, Td​ ).

  • DHTC-Derived Polyamides : The use of DHTC introduces pendant hydroxyl (-OH) groups exactly ortho to the amide carbonyls. This structural modification triggers two distinct stabilizing mechanisms:

    • Intramolecular Hydrogen Bonding : The pendant -OH groups form strong intramolecular hydrogen bonds with the adjacent amide carbonyl oxygens (O-H O=C). This locks the amide linkage into a highly coplanar conformation with the aromatic ring, severely restricting bond rotation[3]. This rigidity pushes the Tg​ to extreme temperatures, often beyond the polymer's decomposition point.

    • High-Temperature Crosslinking : Unlike standard aramids that undergo homolytic cleavage at extreme heat, the pendant hydroxyl groups in DHTC-polyamides act as reactive thermal sinks. Above 400°C, these groups undergo thermal dehydration and intermolecular crosslinking, forming a dense polyaromatic char network. This mechanism provides exceptional flame retardancy and structural integrity at temperatures where standard polymers disintegrate[4].

G A DHTC Monomer (Pendant -OH Groups) B Polycondensation with Diamines A->B C Hydroxyl-Functionalized Polyamide B->C D Intramolecular H-Bonding (O-H ··· O=C) C->D E Intermolecular H-Bonding (N-H ··· O=C) C->E G High-Temp Dehydration & Crosslinking (>400°C) C->G Thermal Stress F Restricted Chain Rotation (Increased Coplanarity) D->F E->F H Elevated Tg (>380°C) F->H I High Char Yield (>65% at 800°C) G->I

Mechanistic pathway of thermal stabilization in DHTC-derived polyamides.

Quantitative Performance Comparison

The following table synthesizes the thermal performance metrics of standard polyamides versus a representative DHTC-derived rigid-rod polyamide (DHTC-PPTA).

Polymer ClassRepresentative Polymer Tg​ (°C) Td,5%​ (°C) in N2​ Char Yield at 800°C (%)Dominant Thermal Stabilization Mechanism
Aliphatic Polyamide Nylon 6,6~50380< 5Intermolecular H-bonding (Flexible backbone)
Aromatic Polyamide (Meta) Nomex (PMIA)275420~40Intermolecular H-bonding + Aromatic rigidity
Aromatic Polyamide (Para) Kevlar (PPTA)345520~50Extended rigid-rod packing + Inter H-bonding
Hydroxyl-Functionalized Para-Aramid DHTC-PPTA >380* 480** >65 Intramolecular H-bonding + High-temp crosslinking

* Tg​ is often not observed prior to decomposition due to extreme chain rigidity. ** The slightly lower onset of weight loss ( Td,5%​ ) is an artifact of the thermal dehydration/crosslinking of pendant -OH groups, not catastrophic main-chain scission.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocol details the synthesis and thermal evaluation of DHTC-derived polyamides.

Protocol A: Low-Temperature Solution Polycondensation Expertise Note: The reaction must be strictly maintained at 0°C to 5°C during the initial phase. DHTC is highly reactive; low temperatures ensure that amidation kinetically outcompetes any potential esterification with the pendant hydroxyl groups.

  • Solvent Preparation : Dry N-methyl-2-pyrrolidone (NMP) over molecular sieves. Dissolve 5 wt% anhydrous CaCl2​ into the NMP. Causality: The Ca2+ ions coordinate with the newly formed amide carbonyls, disrupting intermolecular hydrogen bonding and preventing the premature precipitation of the rigid polymer chain.

  • Diamine Dissolution : Add stoichiometric amounts of p-phenylenediamine (PPD) to the NMP/ CaCl2​ solvent system under a continuous dry Nitrogen ( N2​ ) purge. Cool the flask to 0°C using an ice-water bath.

  • Monomer Addition : Gradually add the DHTC powder in three equal portions over 30 minutes to manage the exothermic reaction.

  • Polymerization : Remove the ice bath after 2 hours and allow the reaction to stir at room temperature for an additional 12 hours. The formation of a highly viscous, optically anisotropic dope validates the successful generation of a high-molecular-weight rigid-rod polymer.

  • Recovery : Pour the viscous dope into rapidly stirring deionized water to precipitate the polymer. Filter, wash repeatedly with hot water and ethanol to remove residual salts and solvent, and dry under vacuum at 80°C for 24 hours.

Protocol B: Thermal Analysis (TGA/DSC)

  • Thermogravimetric Analysis (TGA) : Load 5-10 mg of the dried polymer into an alumina crucible. Heat from 50°C to 800°C at a rate of 10°C/min under a continuous N2​ flow (50 mL/min). Record the temperature at 5% weight loss ( Td,5%​ ) and the final char yield at 800°C.

  • Differential Scanning Calorimetry (DSC) : Load 5 mg into an aluminum pan. Perform a heat-cool-heat cycle from 50°C to 400°C at 10°C/min under N2​ . Analyze the second heating curve to determine the Tg​ (if observable below decomposition).

Workflow S1 Step 1: Preparation Dissolve PPD in NMP/CaCl2 at 0°C under N2 S2 Step 2: Polycondensation Add DHTC stoichiometrically, stir for 12h S1->S2 Addition of Acid Chloride S3 Step 3: Recovery Precipitate in DI water, filter, vacuum dry at 80°C S2->S3 Viscous Dope Formation S4 Step 4: Thermal Analysis TGA/DSC at 10°C/min under N2 atmosphere S3->S4 Purified Polymer

Experimental workflow for synthesis and thermal analysis of DHTC polyamides.

Conclusion

For applications demanding extreme thermal resilience, replacing standard terephthaloyl chlorides with 2,5-dihydroxyterephthaloyl dichloride (DHTC) during polyamide synthesis offers a distinct advantage. The resulting intramolecular hydrogen bonding and high-temperature crosslinking capabilities yield polymers with unparalleled rigidity and char formation, making them superior candidates for next-generation bioprocessing materials and high-stress engineering applications.

References

  • Title: 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof Source: Patsnap URL
  • Title: Aromatic Polyesters from Biosuccinic Acid Source: The Royal Society of Chemistry URL
  • Title: Rigid-chain polymers: Aromatic polyamides, heterocyclic rigid rod polymers, and polyesters Source: ResearchGate URL
  • Title: Photo-oxidation of polymers Source: Wikipedia URL

Sources

Analytical Validation of 2,5-Dihydroxyterephthaloyl Dichloride: A Comparative Guide to HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with high-performance polymers, covalent organic frameworks (COFs), or active pharmaceutical ingredients (APIs), the purity of monomeric building blocks is non-negotiable. 2,5-Dihydroxyterephthaloyl dichloride (CAS: 26239-59-8) is a highly reactive, bifunctional acyl chloride featuring two sterically hindered phenolic hydroxyl groups. Even trace amounts of its hydrolyzed counterpart—2,5-dihydroxyterephthalic acid—can prematurely terminate step-growth polymerizations or introduce critical impurities into drug synthesis pathways.

As a Senior Application Scientist, I frequently encounter laboratories struggling to validate the purity of this compound. This guide objectively compares the two premier analytical methodologies—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides field-proven, self-validating protocols to ensure absolute analytical integrity.

The Mechanistic Challenge of Acyl Chloride Analysis

The fundamental challenge in analyzing 2,5-dihydroxyterephthaloyl dichloride lies in its extreme reactivity. Direct analysis using either HPLC or GC-MS is fundamentally flawed:

  • The HPLC Hydrolysis Trap: Standard reversed-phase HPLC relies on aqueous mobile phases. Injecting an acyl chloride directly into an aqueous stream causes rapid, uncontrolled on-column hydrolysis[1]. This produces split peaks, broad tailing, and an artificial overestimation of the free acid impurity, rendering the assay useless[2].

  • The GC-MS Degradation Trap: While GC-MS avoids aqueous mobile phases, exact gas chromatography of underivatized acid chlorides is notoriously difficult[3]. The compound can degrade in the hot injection port (often >250°C) or interact irreversibly with active silanol sites on the column. Furthermore, the two free phenolic hydroxyl groups on the aromatic ring engage in strong hydrogen bonding, drastically reducing volatility and causing severe peak tailing.

The Solution: Both techniques require strategic pre-column derivatization to "quench" the reactive acyl chloride moieties into stable esters before they ever touch the instrument[1].

HPLC-UV/DAD vs. GC-MS: Objective Performance Comparison

Selecting the correct analytical pathway depends entirely on your primary objective: quantifying known impurities (HPLC) versus elucidating the structure of unknown byproducts (GC-MS).

ParameterHPLC-UV/DAD (Selective Methanolysis)GC-MS (Dual Derivatization)
Primary Objective Assay quantification & free acid impurity profilingStructural elucidation of unknown volatile byproducts
Derivatization Reagent Anhydrous Methanol1-Propanol/Pyridine + BSTFA
Analyte Form Detected Dimethyl 2,5-dihydroxyterephthalateDipropyl 2,5-bis(TMS)terephthalate
Limit of Detection (LOD) ~0.05% (w/w)~0.01% (w/w)
Matrix Compatibility High (tolerates residual salts/catalysts)Moderate (requires anhydrous extract)
Run Time 15 - 20 minutes25 - 30 minutes

Workflow Visualization

The following decision matrix illustrates the logical progression from sample acquisition to instrumental analysis based on the derivatization requirements of the chosen platform.

Workflow Start 2,5-Dihydroxyterephthaloyl Dichloride Sample Decision Analytical Objective? Start->Decision HPLC_Path Quantify Free Acid Impurities (HPLC-UV/DAD) Decision->HPLC_Path Purity / Assay GCMS_Path Identify Volatile Byproducts (GC-MS) Decision->GCMS_Path Structural ID Deriv_HPLC Selective Methanolysis (Anhydrous Methanol) HPLC_Path->Deriv_HPLC Deriv_GC Dual Derivatization (1-Propanol + BSTFA) GCMS_Path->Deriv_GC Outcome_HPLC Dimethyl Ester Formed (Acid impurity remains unreacted) Deriv_HPLC->Outcome_HPLC Outcome_GC Dipropyl Ester + TMS Ethers (Stable, volatile for MS) Deriv_GC->Outcome_GC

Caption: Decision matrix and derivatization workflows for 2,5-dihydroxyterephthaloyl dichloride analysis.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV/DAD via Selective Methanolysis

Best for: Routine purity validation and precise quantification of the primary degradation product (2,5-dihydroxyterephthalic acid).

Causality & Mechanism: By dissolving the sample in anhydrous methanol, the highly reactive acyl chlorides are instantly and quantitatively converted into methyl esters. Crucially, any pre-existing free carboxylic acid impurities will not esterify under these mild, uncatalyzed, room-temperature conditions. Therefore, the resulting chromatogram cleanly separates the dimethyl ester (representing the intact product) from the free acid (representing the impurity)[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of 2,5-dihydroxyterephthaloyl dichloride into a dry 50 mL volumetric flask.

  • Quenching: Immediately add 40 mL of HPLC-grade anhydrous methanol. Sonicate for 2 minutes at room temperature to ensure complete dissolution and methanolysis.

  • Dilution: Make up to the mark with anhydrous methanol. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B).

    • Detection: DAD at 254 nm and 320 nm.

Self-Validation System: To prove that the derivatization conditions did not inadvertently esterify the free acid impurity (which would result in a false-negative for impurities), run a Spike-Recovery Control . Spike a known concentration (e.g., 1.0% w/w) of pure 2,5-dihydroxyterephthalic acid into a duplicate sample prior to methanolysis. The recovery of the spiked acid must fall between 98.0% and 102.0% to validate the assay's integrity.

Protocol B: GC-MS via Dual Derivatization (Esterification + Silylation)

Best for: Identifying unknown reaction byproducts, trace volatile impurities, or confirming the exact structural substitution pattern.

Causality & Mechanism: For GC-MS, methanolysis is often insufficient because the resulting dimethyl ester still contains two free phenolic hydroxyl groups, which cause severe column tailing. Furthermore, methyl esters elute very early and can be masked by the solvent delay. To solve this, we utilize a dual-derivatization strategy: First, we use 1-propanol with a pyridine base to convert the acyl chlorides to heavier propyl esters[4]. Second, we add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the phenolic hydroxyls. This renders the molecule completely non-polar and highly volatile.

Step-by-Step Methodology:

  • Esterification: In a dry 2 mL GC vial, dissolve 10 mg of the sample in 1.0 mL of a derivatization solution containing 1-propanol and 40% pyridine[4]. Vortex for 15 minutes at room temperature.

  • Evaporation: Gently evaporate the solvent under a stream of high-purity nitrogen until just dry to remove excess pyridine and HCl byproducts.

  • Silylation: Reconstitute the residue in 0.5 mL of anhydrous hexane. Add 100 µL of BSTFA containing 1% TMCS.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes to ensure complete silylation of the sterically hindered hydroxyls.

  • Instrumental Analysis: Inject 1 µL into the GC-MS (e.g., HP-5MS column, split ratio 50:1, injector at 280°C).

Self-Validation System: To ensure complete silylation, monitor the mass spectrum for partially derivatized artifacts (e.g., mono-TMS derivatives). The presence of a peak with a mass corresponding to [M−72] (loss of one TMS group) indicates incomplete reaction. The method is only validated when the mono-TMS peak area is <1% of the fully derivatized dipropyl 2,5-bis(TMS)terephthalate peak.

References

  • Benchchem. "A Comparative Guide to HPLC and GC Analysis of o-Toluoyl Chloride Reaction Mixtures." 1

  • Kuitunen, M.-L., et al. "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." Analytical Methods (RSC Publishing), 2020. 4

  • Google Patents. "CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate." 2

  • Journal of Chromatographic Science. "Gas Chromatography of Acid Chlorides." 3

Sources

Safety Operating Guide

2,5-Dihydroxyterephthaloyl dichloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

2,5-Dihydroxyterephthaloyl Dichloride: Comprehensive Laboratory Disposal and Safety Guide

As a Senior Application Scientist, I recognize that handling highly reactive acyl chlorides requires more than just following a checklist—it requires a deep understanding of the underlying chemical mechanics. 2,5-Dihydroxyterephthaloyl dichloride (CAS: 26239-59-8)[1] is a potent diacyl chloride utilized in advanced organic synthesis and polymer chemistry. Due to its dual acyl chloride functionalities, it is exceptionally reactive with water, alcohols, and ambient moisture.

The primary objective of this disposal procedure is to safely "quench" the reactivity of the acyl chloride groups[2], converting them into stable, non-hazardous derivatives before waste segregation. Direct disposal of this compound without prior quenching is a severe safety violation that can lead to violent exothermic reactions, localized boiling, and the rapid evolution of toxic, corrosive hydrogen chloride (HCl) gas.

Mechanistic Rationale for Disposal Operations

To design a self-validating safety protocol, we must first understand the causality of the chemical degradation. When 2,5-dihydroxyterephthaloyl dichloride encounters water, it undergoes rapid hydrolysis to form 2,5-dihydroxyterephthalic acid and HCl.

Because this reaction is highly exothermic, introducing water directly to the bulk chemical causes thermal runaway. The heat generated accelerates the reaction kinetics exponentially, vaporizing the unreacted water and expelling concentrated HCl gas into the laboratory environment. Therefore, our operational plan relies on a biphasic, temperature-controlled quenching strategy :

  • Kinetic Attenuation: Diluting the compound in an inert, aprotic solvent reduces the volumetric concentration of reactive electrophiles[3].

  • Buffered Hydrolysis: Utilizing a weak base (e.g., saturated NaHCO3​ ) instead of a strong base (e.g., NaOH ) ensures that the neutralization of the generated HCl is buffered. This prevents secondary exothermic spikes and allows for the controlled release of CO2​ gas[4].

G Start 2,5-Dihydroxyterephthaloyl dichloride Waste Dilution Dilute in Inert Solvent (DCM / Toluene) Start->Dilution Cooling Cool to 0-5 °C (Ice-Water Bath) Dilution->Cooling Quenching Dropwise Addition of Sat. NaHCO3 or MeOH Cooling->Quenching Prevent Exotherm Neutralization Adjust pH to 6-9 Quenching->Neutralization Hydrolysis/Esterification Segregation Separate Organic & Aqueous Phases Neutralization->Segregation WasteOrg Halogenated Organic Waste Segregation->WasteOrg WasteAq Aqueous Waste (Hazmat / Drain) Segregation->WasteAq

Figure 1: Controlled quenching and disposal workflow for 2,5-Dihydroxyterephthaloyl dichloride.

Pre-Disposal Logistics & Safety Preparations

Before initiating the disposal protocol, ensure the following self-validating safety checks are met:

  • Environmental Control: All handling and disposal steps must be performed in a certified, high-flow chemical fume hood to prevent inhalation of any potentially harmful vapors[4].

  • Personal Protective Equipment (PPE): Wear a heavy-duty lab coat, splash-proof safety goggles, and chemical-resistant gloves (double-gloved nitrile or neoprene)[4].

  • Equipment: Prepare a three-necked round-bottom flask, a magnetic stir plate, an addition funnel (for dropwise control), and an ice-water bath[4].

Step-by-Step Quenching and Disposal Protocol

This methodology outlines the sequential neutralization of the acyl chloride functionalities. Do not deviate from the order of operations.

Step 1: Inert Dilution (Kinetic Control)

  • Action: Transfer the residual 2,5-dihydroxyterephthaloyl dichloride into the three-necked round-bottom flask. Dilute the residue with a large volume of an inert, aprotic solvent such as Dichloromethane (DCM) or Toluene (typically a 1:10 ratio of reactant to solvent)[3].

  • Causality: Pure acyl chlorides react violently with quenching agents. Dilution physically separates the reactive molecules, lowering the reaction rate and preventing localized hotspots[3].

Step 2: Thermal Management

  • Action: Submerge the reaction flask in an ice-water bath. Initiate magnetic stirring and allow the internal temperature to equilibrate to 0–5 °C[3].

  • Causality: Managing the baseline temperature provides a thermal buffer against the inevitable exotherm of the hydrolysis reaction.

Step 3: Controlled Quenching

  • Action: Load the addition funnel with a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) or Methanol. Slowly add the quenching agent dropwise to the vigorously stirring cold solution[3].

  • Causality: The dropwise addition controls the rate of CO2​ and HCl generation. A weak base like NaHCO3​ neutralizes the hydrochloric acid produced during hydrolysis without triggering the violent exotherm associated with strong bases like NaOH [4].

Step 4: Final Neutralization

  • Action: Once gas evolution completely ceases and the mixture reaches room temperature, test the pH of the aqueous layer. Cautiously adjust the mixture to a pH between 6 and 9 using dilute HCl or additional NaHCO3​ [4].

  • Causality: Environmental Protection Agency (EPA) and standard laboratory guidelines mandate that liquid sample preparation wastes must be neutralized prior to disposal[5]. Adjusting to a neutral pH (typically 5.5 to 10.5) stabilizes the waste for safe transit[6].

Step 5: Phase Separation and Segregation

  • Action: Transfer the quenched mixture to a separatory funnel. Isolate the organic layer from the aqueous layer.

  • Causality: Segregating waste streams prevents incompatible chemical reactions in waste carboys and significantly reduces institutional disposal costs.

Quantitative Waste Logistics

Summarize your isolated waste streams according to the table below to ensure compliance with institutional and EPA guidelines.

Waste StreamPrimary CompositionTarget pHPrimary HazardAuthorized Disposal Route
Organic Phase DCM/Toluene, organic esters/acidsN/AFlammable, ToxicHalogenated Organic Waste Container[7]
Aqueous Phase Water, NaHCO3​ , NaCl salts6.0 - 9.0[4]Mildly IrritantAqueous Hazmat (or Drain, strictly per local EH&S codes)[6]
Solid Spill Debris Sand/Vermiculite, chemical residueN/ACorrosive, ToxicSolid Hazardous Waste Container

Emergency Spill Response Plan

In the event of an accidental spill of unquenched 2,5-dihydroxyterephthaloyl dichloride outside of the fume hood:

  • Evacuation: Evacuate personnel from the immediate area and maximize laboratory ventilation[3].

  • Absorption (Critical Constraint): Cover the spilled liquid with inert absorbents like vermiculite or dry sand[3]. Never use paper towels or cotton cloths. The exothermic reaction between the acid chloride, ambient moisture, and cellulose can cause the paper to spontaneously ignite[3].

  • Neutralization: Carefully sweep the absorbed material into a compatible plastic waste container. Transfer it to a fume hood and neutralize it using the NaHCO3​ quenching procedure described in Step 3[3].

  • Disposal: Label clearly as containing halogenated, acidic, and toxic waste, and submit for institutional hazmat pickup[3].

Sources

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